4-Chloro-8-fluoroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIMKHDPMIPYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371461 | |
| Record name | 4-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-72-0 | |
| Record name | 4-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-8-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-8-fluoroquinoline: A Technical Overview
CAS Number: 63010-72-0
Core Compound Properties
4-Chloro-8-fluoroquinoline is a halogenated quinoline derivative with the molecular formula C₉H₅ClFN.[1] Its structure, featuring a chlorine atom at the 4-position and a fluorine atom at the 8-position, makes it a valuable intermediate for the synthesis of a variety of more complex molecules.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 63010-72-0 | |
| Molecular Formula | C₉H₅ClFN | |
| Molecular Weight | 181.59 g/mol | [5][6] |
| Appearance | White to light yellow powder/solid | [1][4][6] |
| Melting Point | 97-101 °C | [4] |
| Purity | ≥97% (commercially available) | [2][6] |
Spectroscopic Data
Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound is not widely published. One major supplier notes that they do not collect analytical data for this specific product. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the synthesis of analogous 4-chloroquinolines often involves multi-step processes starting from substituted anilines.[7] A common route is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative, followed by cyclization and subsequent chlorination.
The reactivity of this compound is primarily centered around the chlorine atom at the 4-position of the quinoline ring. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen.[4] This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to create diverse derivatives.
Furthermore, the C-Cl bond can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with various boronic acids.[4]
Applications
This compound serves as a crucial intermediate in several fields:
-
Pharmaceuticals: It is a building block for the synthesis of complex quinoline derivatives with potential therapeutic applications, including targeted cancer therapies and antiviral agents.[2][3] The quinoline core is a common motif in many biologically active molecules.[2]
-
Agrochemicals: Its derivatives can be tailored to exhibit specific pesticidal or herbicidal activities.[2]
-
Material Science: The incorporation of fluorine in the quinoline structure can impart unique electronic and optical properties. Derivatives of this compound are investigated for use in organic light-emitting diodes (OLEDs) and sensors.[2][3]
It is important to note that the biological activity is associated with the derivatives synthesized from this compound, and there is no readily available information on the biological activity of the core compound itself.
Experimental Protocols (General)
Detailed, validated experimental protocols for reactions using this compound are not available in the public domain. However, based on the known reactivity of 4-chloroquinolines, the following are generalized, illustrative protocols.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general representation and would require optimization for specific nucleophiles.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reagents: Add the desired nucleophile (1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general representation and would require optimization for specific boronic acids and catalyst systems.
-
Reaction Setup: To a dry reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and add water. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Visualizations
The following diagrams illustrate the general workflows for the key reactions involving this compound.
References
Physical Characteristics of 4-Chloro-8-fluoroquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 4-Chloro-8-fluoroquinoline, a key heterocyclic compound. The information presented is intended for an audience of researchers, scientists, and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development. This document summarizes essential physical data, outlines experimental protocols for their determination, and illustrates the compound's role in synthetic pathways.
Core Physical Properties of this compound
This compound serves as a critical building block in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceuticals.[1][2][3] An understanding of its physical properties is fundamental for its appropriate handling, storage, and application in synthetic chemistry.
Data Presentation
The key physical and chemical identifiers for this compound are compiled in the table below. This structured format allows for straightforward access and comparison of its fundamental properties.
| Property | Value |
| Molecular Formula | C₉H₅ClFN |
| Molecular Weight | 181.59 g/mol [3][4] |
| CAS Number | 63010-72-0[3] |
| Appearance | White to light yellow powder or crystal[3] |
| Melting Point | 97-101 °C[3] |
| Boiling Point | Data not available in literature |
| Solubility | Specific data not available in literature |
Experimental Protocols for Physical Characterization
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
A small quantity of finely ground this compound is packed into a glass capillary tube that is sealed at one end.
-
The capillary tube is then placed within a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature at which the first sign of melting is observed and the temperature at which the entire sample has completely liquefied are recorded. This range is documented as the melting point.
Determination of Boiling Point
For compounds that are stable at higher temperatures, the boiling point is a characteristic physical constant.
Methodology:
-
A small volume of the molten compound (if solid at room temperature) is placed in a micro boiling point apparatus or a small test tube containing a boiling chip.
-
The apparatus is heated gradually in a suitable heating bath (e.g., oil bath).
-
A thermometer is positioned so that its bulb is just above the surface of the liquid to accurately measure the vapor temperature.
-
The boiling point is the temperature at which a steady stream of bubbles emerges and the temperature of the vapor remains constant. Given the high melting point of this compound, distillation under reduced pressure may be necessary to prevent decomposition.
Determination of Solubility
Understanding the solubility profile of a compound in various solvents is essential for designing reaction conditions, purification procedures, and for formulation development.
Methodology:
-
To a series of vials, each containing a precise volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, dimethyl sulfoxide), an accurately weighed small amount of this compound is added.
-
The vials are agitated at a constant temperature until equilibrium is achieved.
-
The resulting mixtures are filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. The results are typically expressed in mg/mL or mol/L.
Role in Organic Synthesis: A Logical Workflow
This compound is a valuable intermediate in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. The chloro- and fluoro-substituents on the quinoline ring provide reactive sites for further chemical modification. The following diagram illustrates a generalized synthetic pathway where a substituted quinoline serves as a precursor to a fluoroquinolone antibiotic.
Caption: Generalized synthetic pathway illustrating the role of this compound.
This diagram outlines the logical progression from a simple substituted aniline to a complex fluoroquinolone antibiotic. This compound is shown as a key intermediate, where the chlorine atom at the 4-position is subsequently displaced by a suitable amine side chain in a nucleophilic aromatic substitution reaction to yield the final drug substance. This highlights the strategic importance of this compound in the synthesis of potent antibacterial agents.
References
An In-depth Technical Guide to 4-Chloro-8-fluoroquinoline: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthetic utility of 4-Chloro-8-fluoroquinoline. It is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis, medicinal chemistry, and materials science. This document details the physicochemical characteristics of the compound, outlines experimental protocols for its synthesis and key reactions, and explores its role as a versatile intermediate in the development of novel pharmaceuticals and functional materials.
Core Molecular and Physical Properties
This compound is a halogenated quinoline derivative that serves as a crucial building block in organic synthesis.[1] Its unique substitution pattern, featuring a chlorine atom at the 4-position and a fluorine atom at the 8-position, imparts distinct reactivity and properties that are highly sought after in the development of complex chemical entities.[2]
Molecular Structure and Weight
The molecular structure of this compound consists of a quinoline core substituted with a chlorine atom at the C4 position and a fluorine atom at the C8 position.
Molecular Formula: C₉H₅ClFN
The molecular weight and other key identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 181.59 g/mol | |
| Monoisotopic Mass | 181.00946 Da | [3] |
| CAS Number | 63010-72-0 | |
| MDL Number | MFCD00278785 | [4] |
Physicochemical Properties
This compound is typically a white to light yellow crystalline solid under standard laboratory conditions.[4] A summary of its key physical properties is provided below.
| Property | Value | Reference(s) |
| Physical Form | Solid, powder to crystal | [4] |
| Appearance | White to light yellow | [4] |
| Melting Point | 97-101 °C | [2] |
| Purity | ≥97% | [2] |
Synthesis and Reactivity
This compound is a valuable intermediate due to its versatile reactivity, primarily centered around the quinoline core and the two halogen substituents.
General Synthesis Pathway
Caption: Generalized synthetic workflow for this compound.
Key Reactivity
The chemical behavior of this compound is dominated by the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution (SₙAr).[6] This allows for the introduction of a wide array of functional groups. Additionally, the molecule can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8]
Experimental Protocols
The following sections provide detailed, representative methodologies for key reactions involving this compound.
Protocol for Nucleophilic Aromatic Substitution (SₙAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding 4-aminoquinoline derivative.[6]
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, aniline)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)
-
Base (e.g., potassium carbonate, triethylamine), if necessary
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Standard laboratory glassware and workup materials (separatory funnel, rotary evaporator, etc.)
-
Chromatography supplies for purification (silica gel, solvents)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 to 2 equivalents). If the amine salt is formed, a base may be required to liberate the free amine.
-
Seal the vessel or equip it with a condenser and heat the reaction mixture to a temperature typically ranging from 70 to 120 °C.
-
Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, it can be collected by filtration. Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 4-amino-8-fluoroquinoline derivative.
Caption: Experimental workflow for nucleophilic aromatic substitution.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a boronic acid or ester.[7][9]
Materials:
-
This compound
-
Aryl or vinyl boronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and workup materials
-
Chromatography supplies for purification
Procedure:
-
To a reaction flask, add this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl- or 4-vinyl-8-fluoroquinoline.
Biological Significance and Applications
This compound is a key precursor in the synthesis of biologically active molecules.[2] The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimalarial properties.[10][11]
Derivatives of this compound are being investigated as potential targeted cancer therapies.[2] One of the key signaling pathways implicated in cancer is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Small molecule inhibitors targeting components of this pathway are of significant interest in oncology drug development. Novel quinoline derivatives have been designed and synthesized to act as inhibitors of PI3K (Phosphoinositide 3-kinase).[10]
Caption: Inhibition of the PI3K signaling pathway by a quinoline derivative.
The diagram illustrates how a growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K. PI3K then phosphorylates PIP2 to form PIP3, which in turn activates downstream effectors like AKT and mTOR, leading to cell growth and proliferation. Quinoline-based inhibitors, synthesized from precursors like this compound, can block the activity of PI3K, thereby inhibiting this pro-survival pathway.
Conclusion
This compound is a fundamentally important chemical intermediate with significant potential in the fields of drug discovery, materials science, and agrochemicals.[2] Its well-defined reactivity, particularly at the 4-position, allows for the straightforward introduction of diverse functionalities, making it an ideal starting material for the synthesis of complex molecular architectures. The protocols and data presented in this guide are intended to facilitate the work of researchers leveraging this versatile building block for the development of next-generation chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - this compound (C9H5ClFN) [pubchemlite.lcsb.uni.lu]
- 4. This compound, 5G | Labscoop [labscoop.com]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
4-Chloro-8-fluoroquinoline: A Comprehensive Technical Guide for Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-8-fluoroquinoline has emerged as a pivotal building block in modern organic synthesis, offering a versatile scaffold for the construction of complex heterocyclic molecules with significant biological activities. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and a fluorine atom at the 8-position, allows for regioselective functionalization through a variety of synthetic transformations. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and reactivity of this compound. Detailed experimental protocols for its key reactions, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, are presented. Furthermore, this guide explores the application of this versatile intermediate in the development of therapeutic agents, particularly as kinase inhibitors targeting signaling pathways implicated in cancer.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective utilization in synthetic chemistry.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 63010-72-0 | [1][2] |
| Molecular Formula | C₉H₅ClFN | [1][2] |
| Molecular Weight | 181.59 g/mol | [1][2] |
| Appearance | White to light yellow powder/solid | [2] |
| Melting Point | 97-101 °C | [2] |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound.
| Technique | Data |
| ¹H NMR | Predicted shifts are available, but experimental data can vary with solvent. |
| ¹³C NMR | Predicted shifts are available. |
| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺: 182.01674 |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-Cl, C-F, and aromatic C-H and C=N bonds are expected. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.
Synthesis Workflow
References
Spectroscopic Profile of 4-Chloro-8-fluoroquinoline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-8-fluoroquinoline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational dataset for the characterization of this compound. Given the absence of readily available experimental spectra in public databases, this guide presents predicted and representative data based on established spectroscopic principles and analysis of analogous structures.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are derived from computational predictions and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The electron-withdrawing effects of the chlorine and fluorine atoms, along with the nitrogen in the heterocycle, will cause these protons to be deshielded, appearing in the downfield region of the spectrum.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.7 - 8.9 | d | 4.5 - 5.5 |
| H-3 | 7.4 - 7.6 | d | 4.5 - 5.5 |
| H-5 | 7.8 - 8.0 | dd | 8.0 - 9.0, 1.0 - 1.5 |
| H-6 | 7.5 - 7.7 | t | 7.5 - 8.5 |
| H-7 | 7.3 - 7.5 | ddd | 8.0 - 9.0, 7.5 - 8.5, 1.0 - 1.5 |
Note: Predicted values are based on additive models and comparison with similar substituted quinolines. Actual experimental values may vary.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is predicted to display nine signals for the nine carbon atoms of the quinoline ring. The carbons directly attached to the electronegative chlorine and fluorine atoms (C-4 and C-8) will exhibit characteristic chemical shifts. The carbon attached to fluorine will likely show a large one-bond C-F coupling constant.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 143 - 145 |
| C-4a | 127 - 129 |
| C-5 | 128 - 130 |
| C-6 | 125 - 127 |
| C-7 | 118 - 120 |
| C-8 | 158 - 160 (d, ¹JCF ≈ 250-260 Hz) |
| C-8a | 140 - 142 |
Note: Predicted values are based on computational models and data from analogous compounds. The chemical shift for C-8 is expected to be a doublet due to coupling with fluorine.
Infrared (IR) Spectroscopy
As a solid, the IR spectrum of this compound can be obtained using a KBr pellet or as a thin film. The spectrum is expected to be characterized by the following absorption bands, indicative of its aromatic and halogenated structure.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-F Stretch | 1250 - 1000 | Strong |
| C-Cl Stretch | 850 - 550 | Strong |
| C-H Out-of-Plane Bending | 900 - 690 | Strong |
Mass Spectrometry (MS)
Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), is expected to show a prominent protonated molecular ion peak ([M+H]⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2] peak being approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 181.0 | Molecular ion (for ³⁵Cl) |
| [M+2]⁺ | 183.0 | Isotope peak (for ³⁷Cl), approx. 33% of [M]⁺ |
| [M+H]⁺ | 182.0 | Protonated molecular ion (for ³⁵Cl) |
| [M+H+2]⁺ | 184.0 | Protonated isotope peak (for ³⁷Cl) |
Common fragmentation patterns for quinolines in mass spectrometry involve the loss of small neutral molecules. For this compound, potential fragmentation could include the loss of HCl, HCN, or cleavage of the quinoline ring system.[1][2][3]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid sample such as this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The tube is capped and gently agitated to ensure complete dissolution and homogeneity.[2]
-
Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters such as spectral width, acquisition time, relaxation delay, and the number of scans are optimized to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.[2]
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: A small amount of solid this compound (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[1]
-
Film Deposition: One or two drops of the resulting solution are applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]
-
Data Acquisition: A background spectrum of the clean, empty sample compartment is recorded. The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer, and the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range with the same solvent or a mixture of solvents compatible with the mass spectrometer's mobile phase.
-
Data Acquisition: The prepared sample solution is introduced into the ESI source of the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and any significant fragment ions.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and its isotopic pattern, confirming the molecular weight and elemental composition (presence of chlorine). If tandem mass spectrometry (MS/MS) is performed, the fragmentation pattern can be analyzed to provide further structural information.[3]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid chemical compound.
Caption: Spectroscopic analysis workflow for a solid compound.
References
Navigating the Physicochemical Landscape of 4-Chloro-8-fluoroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-Chloro-8-fluoroquinoline (CAS No: 63010-72-0). Due to the limited publicly available experimental data for this specific molecule, this document leverages data from structurally similar quinoline derivatives to provide insights into its potential physicochemical properties. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility and stability profile of this compound in a laboratory setting.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Structurally Related Analogs
| Property | This compound | 2-Chloro-3-methylquinoxaline[1] | Chloroquine[2] |
| Molecular Formula | C₉H₅ClFN | C₉H₇ClN₂ | C₁₈H₂₆ClN₃ |
| Molecular Weight | 181.59 g/mol | 178.62 g/mol | 319.87 g/mol |
| Melting Point | 97-101 °C | 86.0-87.0 °C | Not Available |
| Boiling Point | Not Available | Not Available | Not Available |
| Water Solubility | Data Not Available | Very slightly soluble (0.43 g/L at 25 °C)[1] | Insoluble |
| pKa | Data Not Available | -1.14 (Predicted)[1] | Not Available |
| LogP | Data Not Available | Not Available | Not Available |
Note: The data for analogous compounds are provided to give an indication of the expected properties of this compound. Experimental determination is necessary for precise values.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The quinoline core is predominantly hydrophobic, and the presence of a chlorine and a fluorine atom is expected to further decrease its aqueous solubility.
General Solubility Characteristics
Based on its structure, this compound is anticipated to have low solubility in aqueous solutions and higher solubility in organic solvents. The nitrogen atom in the quinoline ring can be protonated, suggesting that its solubility may be pH-dependent, with increased solubility in acidic conditions.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, the following shake-flask method is recommended. This protocol is a standardized and widely accepted method for determining equilibrium solubility.
Materials:
-
This compound
-
Selection of relevant solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.
Caption: Workflow for experimental solubility determination.
Stability Profile
Understanding the chemical stability of a compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Safety Data Sheets for this compound state that it is "stable under normal conditions"[3][4]. However, forced degradation studies are necessary to identify potential degradation products and develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. This helps to elucidate the intrinsic stability of the molecule and identify likely degradation products.
Experimental Protocol for Forced Degradation:
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp and controlled light exposure chamber
-
Oven for thermal stress
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60 °C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat (e.g., at 60 °C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., in a photostability chamber) for a defined period.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize acidic or basic samples. Dilute the samples appropriately and analyze using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products. The peak purity of the parent compound should also be assessed to ensure the analytical method is specific.
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
While specific degradation products for this compound have not been documented, studies on other haloquinolines suggest potential degradation pathways. Hydrolysis of the chloro group at the 4-position to a hydroxyl group is a plausible reaction under acidic or basic conditions. The quinoline ring itself can also undergo degradation, particularly under oxidative stress.
Conclusion
This technical guide consolidates the currently available information regarding the solubility and stability of this compound. While direct experimental data is scarce, the provided information on analogous compounds and detailed experimental protocols offer a solid foundation for researchers to determine the precise physicochemical properties of this molecule. The successful execution of the described solubility and forced degradation studies will be crucial for any further development and application of this compound in research and industry.
References
4-Chloro-8-fluoroquinoline: A Privileged Scaffold for Novel Therapeutics in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-8-fluoroquinoline has emerged as a highly versatile and valuable scaffold in the field of medicinal chemistry. Its unique structural and electronic properties, characterized by the presence of a reactive chlorine atom at the C4-position and a fluorine atom at the C8-position, make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. This technical guide explores the significant potential of this compound in the development of novel therapeutic agents, with a primary focus on its applications in oncology and infectious diseases. This document provides a comprehensive overview of the synthetic methodologies, quantitative biological data of representative derivatives, and insights into the underlying mechanisms of action, including the inhibition of key signaling pathways.
Introduction: The Quinoline Core in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs with a wide spectrum of therapeutic applications.[1] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to compounds with tailored pharmacological profiles. The introduction of a chlorine atom at the C4-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a variety of side chains, particularly amino groups, to generate 4-aminoquinoline derivatives.[2][3] Furthermore, the presence of a fluorine atom, as in this compound, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules.[4]
Potential Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in two major therapeutic areas: oncology and antimicrobial chemotherapy.
Anticancer Activity
The 4-aminoquinoline framework is a well-established pharmacophore in the design of anticancer agents.[3] By modifying the substituent at the C4-amino position, researchers can develop potent inhibitors of various cancer-related targets. One of the key signaling pathways implicated in cancer cell proliferation, survival, and growth is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[5] Several quinoline-based compounds have been identified as inhibitors of this critical pathway.
Antimicrobial Activity
Fluoroquinolones are a major class of synthetic antibacterial agents, and the quinoline core is central to their activity.[6] Derivatives of this compound can be elaborated to create novel antimicrobial agents. These compounds often exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair.[7]
Quantitative Biological Data
The following tables summarize representative quantitative data for derivatives conceptually similar to those that can be synthesized from this compound, demonstrating their potential in oncology and microbiology.
Table 1: Anticancer Activity of Representative 4-Aminoquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | < 20.72 | Chloroquine | 20.72 |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | < 24.36 | Chloroquine | 24.36 |
| 4-(phenylamino)furo[2,3-b]quinoline derivative 2a | NCI-60 Panel (Mean) | 0.025 | - | - |
| 2-(furan-2-yl)-4-(phenylamino)quinoline derivative 14b | NCI-60 Panel (Mean) | 3.05 | - | - |
Data is representative of the activity of 4-aminoquinoline derivatives against various cancer cell lines.[3][8]
Table 2: Antimicrobial Activity of Representative 4-Aminoquinoline Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 8-Aminoquinoline-Uracil Copper Complex | P. shigelloides | 256 | - | - |
| 8-Aminoquinoline-Uracil Copper Complex | S. dysenteriae | > 256 (25% inhibition) | - | - |
| Novel Amino Acid Quinolines | E. coli | 0.62 | - | - |
| Novel Amino Acid Quinolines | S. aureus | 0.62 | - | - |
| Novel Amino Acid Quinolines | P. aeruginosa | 0.62 | - | - |
| Novel Amino Acid Quinolines | B. subtilis | 0.62 | - | - |
MIC (Minimum Inhibitory Concentration) values indicate the potential of quinoline derivatives against Gram-negative and Gram-positive bacteria.[6][9]
Experimental Protocols
The following section provides a detailed, representative methodology for a key synthetic transformation and a common biological assay.
Synthesis of N-Aryl-8-fluoroquinolin-4-amines
This protocol describes a general method for the nucleophilic aromatic substitution of this compound with various anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., p-anisidine)
-
Solvent: tert-Butanol or a similar high-boiling point alcohol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Reagents for purification (e.g., silica gel, ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in tert-butanol.
-
Addition of Nucleophile: Add the desired substituted aniline (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-aryl-8-fluoroquinolin-4-amine.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds.
Materials:
-
Synthesized 4-amino-8-fluoroquinoline derivatives
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[11]
Signaling Pathways and Mechanisms of Action
A key mechanism by which quinoline derivatives exert their anticancer effects is through the inhibition of the PI3K/Akt signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway by a 4-amino-8-fluoroquinoline derivative.
The workflow for synthesizing and evaluating these compounds can be visualized as follows:
Caption: General experimental workflow for the synthesis and evaluation of 4-amino-8-fluoroquinoline derivatives.
Conclusion
This compound stands out as a pivotal starting material in the quest for novel therapeutic agents. Its amenability to chemical modification, particularly through nucleophilic aromatic substitution at the C4-position, allows for the creation of extensive libraries of 4-aminoquinoline derivatives. The representative data presented herein underscore the significant potential of these compounds as anticancer and antimicrobial agents. The inhibition of critical cellular pathways, such as the PI3K/Akt cascade, provides a rational basis for their anticancer effects. Future research efforts focused on the structure-activity relationship (SAR) studies of derivatives synthesized from this scaffold are warranted to optimize their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of next-generation therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Genesis of a Synthetic Antibacterial Powerhouse: A Technical Guide to the Discovery and History of Fluoroquinolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the pivotal moments and scientific advancements in the synthesis of fluoroquinolone antibiotics. From a serendipitous discovery to the rational design of broad-spectrum antibacterial agents, this document provides a comprehensive overview of the synthetic pathways, key experimental protocols, and the structure-activity relationships that have defined this critical class of drugs. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
The Dawn of a New Antibacterial Class: The Discovery of Nalidixic Acid
The story of quinolone antibiotics begins not with a targeted search, but with an accidental discovery during the synthesis of the antimalarial drug, chloroquine, in the early 1960s. George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity. This compound, a 1,8-naphthyridine derivative, was nalidixic acid, the first of the quinolone antibiotics.[1]
Synthesis of Nalidixic Acid
The synthesis of nalidixic acid is a multi-step process, a common approach for which is outlined below.[2][3][4][5][6][7][8]
Experimental Protocol: Synthesis of Nalidixic Acid
Step 1: Condensation
-
In a reaction vessel, 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate.
-
The mixture is heated to approximately 90°C and stirred.
-
The reaction proceeds until the starting materials are consumed, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature to yield the crude intermediate, diethyl 2-((6-methylpyridin-2-yl)amino)methylenemalonate.
-
The crude product is purified by recrystallization from ethanol.
Step 2: Cyclization
-
The purified intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether, and heated to reflux (approximately 250-260°C).
-
The reaction is continued until cyclization is complete, forming ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
-
The reaction mixture is cooled, and a non-polar solvent like petroleum ether is added to precipitate the product.
-
The solid is filtered and washed to remove the high-boiling point solvent.
Step 3: Hydrolysis
-
The cyclized ester from Step 2 is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide.
-
After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
-
The precipitate is filtered, washed with water, and dried.
Step 4: N-Alkylation
-
The carboxylic acid from Step 3 is dissolved in a suitable solvent, and a base such as potassium carbonate is added.
-
Ethyl iodide is then added, and the mixture is heated to effect the N-alkylation at the 1-position of the naphthyridine ring.
-
After the reaction, the solvent is removed, and the residue is treated with water and acidified to precipitate the final product, nalidixic acid.
-
The product is collected by filtration, washed with water, and can be further purified by recrystallization.
The Fluorine Revolution: Emergence of the Fluoroquinolones
While nalidixic acid was effective against Gram-negative bacteria, its spectrum was limited, and resistance developed rapidly. The major breakthrough came in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring. This single modification dramatically enhanced the antibacterial activity and broadened the spectrum to include some Gram-positive bacteria. Norfloxacin was the first of these "fluoroquinolones."[9]
Synthesis of Norfloxacin
The synthesis of norfloxacin builds upon the foundational chemistry of quinolone synthesis, often employing the Gould-Jacobs reaction. A general synthetic route is detailed below.[10][11][12][13][14]
Experimental Protocol: Synthesis of Norfloxacin
Step 1: Synthesis of 3-chloro-4-fluoroaniline
-
This starting material can be prepared through various established methods, often involving the nitration and subsequent reduction and chlorination of a suitable benzene derivative.
Step 2: Condensation (Gould-Jacobs Reaction)
-
3-chloro-4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated to promote condensation and the elimination of ethanol, forming the corresponding anilinomethylenemalonate.
Step 3: Thermal Cyclization
-
The intermediate from Step 2 is heated at a high temperature (typically >250°C) in a high-boiling solvent like diphenyl ether to induce intramolecular cyclization, forming ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.
Step 4: N-Ethylation
-
The quinolone ester is alkylated at the N-1 position with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., potassium carbonate).
Step 5: Saponification
-
The ethyl ester is hydrolyzed to the carboxylic acid by heating with a base, such as sodium hydroxide, followed by acidification.
Step 6: Nucleophilic Substitution with Piperazine
-
The 7-chloro-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is reacted with piperazine. This nucleophilic aromatic substitution reaction displaces the chlorine atom at the C-7 position with the piperazinyl group. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or pyridine at an elevated temperature.
Step 7: Purification
-
The final product, norfloxacin, is isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The solid is then collected by filtration, washed, and dried.
Evolution and Generations of Fluoroquinolones
Following the success of norfloxacin, medicinal chemists synthesized thousands of analogues, leading to the classification of fluoroquinolones into "generations" based on their spectrum of activity.
-
First Generation (e.g., Nalidixic acid): Narrow spectrum, primarily against Gram-negative enteric bacteria.
-
Second Generation (e.g., Ciprofloxacin, Norfloxacin): Expanded Gram-negative coverage, including Pseudomonas aeruginosa, and some activity against Gram-positive cocci.[9]
-
Third Generation (e.g., Levofloxacin): Further improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[1][3][15][16][17]
-
Fourth Generation (e.g., Moxifloxacin): Broadest spectrum, including activity against anaerobic bacteria.[18][19][20][21][22]
The enhanced activity of later generations is attributed to strategic modifications at various positions of the quinolone nucleus, particularly at the N-1, C-7, and C-8 positions.
Synthesis of a Third-Generation Fluoroquinolone: Levofloxacin
Levofloxacin is the L-enantiomer of ofloxacin and exhibits greater potency. Its synthesis requires an enantioselective approach.[1][3][15][16][17]
Experimental Protocol: Synthesis of Levofloxacin
Step 1: Synthesis of the Racemic Core
-
The synthesis often starts with the preparation of a racemic tricyclic core, (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][18][23]benzoxazine-6-carboxylic acid. This is typically achieved through a multi-step sequence starting from a substituted aniline.
Step 2: Chiral Resolution
-
The racemic carboxylic acid is resolved into its enantiomers. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization. Alternatively, enzymatic resolution or chiral chromatography can be employed.
Step 3: Nucleophilic Substitution
-
The desired (S)-enantiomer of the carboxylic acid is then reacted with N-methylpiperazine in a solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 80°C).[1] This results in the nucleophilic displacement of the fluorine atom at the C-10 position.
Step 4: Isolation and Purification
-
After the reaction is complete, the mixture is cooled, and water is added to precipitate the crude levofloxacin.
-
The product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield levofloxacin hemihydrate.[1]
Synthesis of a Fourth-Generation Fluoroquinolone: Moxifloxacin
Moxifloxacin is characterized by a C-8 methoxy group and a bulky C-7 substituent, which contribute to its broad spectrum and reduced potential for resistance development.[18][19][20][21][22]
Experimental Protocol: Synthesis of Moxifloxacin
Step 1: Synthesis of the Quinolone Core
-
The synthesis begins with the preparation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This intermediate is synthesized through a series of reactions typically starting from a substituted aniline.
Step 2: Reaction with the C-7 Side Chain
-
The quinolone core is then reacted with (S,S)-2,8-diazabicyclo[4.3.0]nonane in a polar solvent like dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 65-70°C).[20] This nucleophilic aromatic substitution introduces the bicyclic amine at the C-7 position.
Step 3: Isolation and Salt Formation
-
Upon completion of the reaction, the mixture is cooled, and water is added to precipitate the moxifloxacin base.
-
The solid is collected by filtration and washed.
-
To prepare the hydrochloride salt, the moxifloxacin base is dissolved or suspended in a solvent like methanol, and the pH is adjusted with methanolic hydrochloric acid.[19]
Step 4: Crystallization
-
The moxifloxacin hydrochloride is then crystallized from the solution, collected by filtration, and dried.
Quantitative Antibacterial Activity
The evolution of fluoroquinolones is best illustrated by comparing their in vitro activity against key bacterial pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial potency.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC90, µg/mL) of Fluoroquinolone Generations
| Antibiotic (Generation) | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| Nalidixic Acid (1st) | >64 | >1024 | >1024 |
| Norfloxacin (2nd) | 0.25 | 4 | 2 |
| Ciprofloxacin (2nd) | 0.03 | 0.5 | 0.5 |
| Levofloxacin (3rd) | 0.06 | 1 | 2 |
| Moxifloxacin (4th) | 0.12 | 0.12 | 4 |
Note: MIC90 values are approximate and can vary depending on the specific strains and testing methodologies. Data compiled from multiple sources.[24][25][26][27]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2][23][28][29][30]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Stock solution of the fluoroquinolone to be tested
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Inoculum: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Serial Dilution of the Antibiotic: A two-fold serial dilution of the fluoroquinolone is prepared in MHB in the wells of the microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Mechanism of Action and Synthetic Workflow Visualizations
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. The fluoroquinolone molecule forms a stable ternary complex with the enzyme and the bacterial DNA, which leads to double-strand breaks in the DNA and ultimately cell death.
Caption: Mechanism of action of fluoroquinolones.
Experimental Workflow: Gould-Jacobs Synthesis of the Quinolone Core
The Gould-Jacobs reaction is a fundamental process in the synthesis of the quinolone ring system. The general workflow is depicted below.
References
- 1. sciforum.net [sciforum.net]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. CN114478573A - Synthetic method of levofloxacin - Google Patents [patents.google.com]
- 4. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 5. rroij.com [rroij.com]
- 6. rroij.com [rroij.com]
- 7. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]
- 8. Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN101481350A - Process for synthesizing norfloxacin - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
- 18. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 19. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. CN112759590A - Preparation method of moxifloxacin - Google Patents [patents.google.com]
- 22. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]
- 23. benchchem.com [benchchem.com]
- 24. Comparison Among QuinoloneMICs for Resistant Escherichia coli, S.aureusand P. aeruginosa | Journal of Rawalpindi Medical College [journalrmc.com]
- 25. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. files.core.ac.uk [files.core.ac.uk]
- 29. en.iacld.com [en.iacld.com]
- 30. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-8-fluoroquinoline from 2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-chloro-8-fluoroquinoline, a valuable intermediate in medicinal chemistry and material science. The synthesis is based on the Gould-Jacobs reaction, followed by a chlorination step. The protocols are designed to be clear and reproducible for researchers in a laboratory setting.
Overall Synthetic Pathway
The synthesis of this compound from 2-fluoroaniline is a three-step process:
-
Condensation: Reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.
-
Thermal Cyclization: Intramolecular cyclization of the intermediate to yield ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Chlorination: Conversion of the 4-oxo group to the 4-chloro functionality using phosphorus oxychloride (POCl₃).
Experimental Protocols
Step 1: Condensation of 2-fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)
This step involves the formation of the key intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate. A microwave-assisted approach is presented here for its efficiency and high yield.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2-fluoroaniline | 111.12 | 1.0 |
| Diethyl ethoxymethylenemalonate (EMME) | 216.23 | 1.1 |
| Ethyl acetate | 88.11 | For chromatography |
| n-Hexane | 86.18 | For chromatography |
| Microwave synthesizer | - | - |
| Round-bottom flask | - | - |
| Magnetic stirrer | - | - |
Protocol:
-
In a microwave reaction vial, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 150°C and maintain this temperature for 30 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.
Expected Yield: 75-85%
Step 2: Thermal Cyclization to Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This step involves a high-temperature intramolecular cyclization to form the quinolone ring system.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Notes |
| Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate | 283.28 | From Step 1 |
| Dowtherm A (Diphenyl ether/biphenyl mixture) | - | High-boiling point solvent |
| n-Hexane | 86.18 | For precipitation and washing |
| Ethanol | 46.07 | For recrystallization |
| High-temperature heating mantle with stirrer | - | Capable of reaching and maintaining 250°C |
| Round-bottom flask with reflux condenser | - | - |
Protocol:
-
Place diethyl 2-(((2-fluorophenyl)amino)methylene)malonate in a round-bottom flask equipped with a reflux condenser.
-
Add a sufficient volume of Dowtherm A to ensure good stirring.
-
Heat the mixture to 250°C with vigorous stirring and maintain this temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add n-hexane to the cooled mixture to precipitate the product.
-
Filter the solid product and wash it with n-hexane to remove the Dowtherm A.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Expected Yield: 85-95%[1]
Step 3: Chlorination to this compound
The final step is the conversion of the 4-oxoquinoline to the desired 4-chloroquinoline.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Notes |
| Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 237.21 | From Step 2 |
| Phosphorus oxychloride (POCl₃) | 153.33 | Use in a well-ventilated fume hood |
| Methanol | 32.04 | For recrystallization |
| Ice | - | For workup |
| Round-bottom flask with reflux condenser | - | - |
| Heating mantle with stirrer | - | - |
Protocol:
-
In a round-bottom flask, suspend ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).
-
Slowly heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours. The reaction should be carried out under a dry atmosphere (e.g., using a calcium chloride guard tube).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with stirring in a well-ventilated fume hood.
-
The product will precipitate as a solid.
-
Filter the solid and wash it thoroughly with cold water.
-
Recrystallize the crude product from methanol to afford pure this compound.
Expected Yield: 70-80%
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate | 2-fluoroaniline | Diethyl ethoxymethylenemalonate (EMME) | 75-85 |
| 2 | Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Product from Step 1 | Dowtherm A (solvent) | 85-95 |
| 3 | This compound | Product from Step 2 | Phosphorus oxychloride (POCl₃) | 70-80 |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Reaction Steps
Caption: Logical progression of the synthesis from starting material to final product.
References
Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 4-Chloro-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloro-8-fluoroquinoline. This reaction is a powerful synthetic tool for the creation of carbon-carbon bonds, enabling the synthesis of a diverse range of 4-aryl-8-fluoroquinolines. These products are of significant interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in biologically active compounds. The introduction of a fluorine atom at the 8-position can enhance metabolic stability and binding affinity, making these derivatives valuable for lead optimization in drug discovery programs.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and a variety of organoboron reagents, typically arylboronic acids or their esters. The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst, and requires a base to facilitate the transmetalation step.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 4-aryl-8-fluoroquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide a general framework for performing the Suzuki coupling of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for a specific arylboronic acid.
General Procedure
To a reaction vessel are added this compound, the arylboronic acid, a palladium catalyst, a ligand (if required), and a base. The vessel is then sealed and purged with an inert gas (e.g., argon or nitrogen). A degassed solvent is added, and the reaction mixture is heated with stirring for a specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: A typical experimental workflow for the Suzuki coupling.
Representative Quantitative Data
While specific experimental data for the Suzuki coupling of this compound is not widely available in a consolidated format, the following table presents a compilation of representative conditions and hypothetical yields based on similar reactions with 4-chloroquinoline derivatives.[1][2] These should serve as a starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene | 110 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | DMF | 120 | 6 | 88 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 78 |
| 5 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 81 |
Note: The yields presented in this table are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.
Key Experimental Considerations
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for the success of the coupling reaction, especially with a relatively unreactive aryl chloride like this compound. For challenging couplings, more electron-rich and bulky phosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, often provide better results. For simpler couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may be sufficient.
-
Base: The strength and solubility of the base play a significant role in the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Stronger bases are often required for less reactive aryl chlorides.
-
Solvent: A variety of solvents can be used, with common choices being ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF. Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the base. It is essential to use degassed solvents to prevent the oxidation of the palladium catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Therefore, it is critical to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
-
Reaction Monitoring: The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion and to avoid the formation of byproducts due to prolonged reaction times.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Many of the organic solvents used in this reaction are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Reactions performed at elevated temperatures should be conducted with appropriate shielding and pressure-relief devices if sealed tubes are used.
By following these protocols and considering the key experimental parameters, researchers can successfully employ the palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of a wide array of 4-aryl-8-fluoroquinolines for applications in drug discovery and development.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-chloro-8-fluoroquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic positioning of its chloro and fluoro substituents, which allows for regioselective functionalization. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom at the 8-position activates the C4-position for nucleophilic attack, making the chlorine atom a good leaving group.
General Principles
Nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride ion. The reaction is generally regioselective, with nucleophilic attack occurring preferentially at the C4 position over the C8 position.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the SNAr reaction on this compound.
Caption: A typical experimental workflow for SNAr reactions of this compound.
Caption: Logical relationship of substituent effects on the reactivity of this compound.
Data Presentation
Table 1: Reactions with Amine Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | DMSO | K₂CO₃ | 100-120 | 4-8 | 85-95 |
| Morpholine | NMP | Et₃N | 120-140 | 6-12 | 80-90 |
| Aniline | DMF | Na₂CO₃ | 130-150 | 12-24 | 70-85 |
| Benzylamine | Ethanol | None | Reflux | 8-16 | 75-90 |
Table 2: Reactions with Oxygen Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | DMF | K₂CO₃ | 100-130 | 12-24 | 60-80 |
| 4-Methoxyphenol | DMSO | Cs₂CO₃ | 110-140 | 10-20 | 65-85 |
| Sodium Methoxide | Methanol | - | Reflux | 2-6 | 80-95 |
Table 3: Reactions with Sulfur Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | DMF | K₂CO₃ | 80-100 | 4-8 | 85-95 |
| Sodium thiomethoxide | DMF | - | 25-50 | 1-3 | 90-98 |
Experimental Protocols
The following are detailed, generalized protocols for conducting SNAr reactions with this compound. Researchers should optimize these conditions for their specific nucleophile and scale.
Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMSO to dissolve the starting material.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add piperidine (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 110 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(piperidin-1-yl)-8-fluoroquinoline.
Protocol 2: Reaction with a Phenol
Materials:
-
This compound
-
Phenol
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), phenol (1.5 eq), and cesium carbonate (2.5 eq).
-
Add anhydrous DMF to the tube.
-
Seal the tube and heat the mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the 4-phenoxy-8-fluoroquinoline.
Protocol 3: Microwave-Assisted Synthesis with an Aniline
Materials:
-
This compound
-
Aniline
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave vial and reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), aniline (1.1 eq), and sodium carbonate (2.0 eq).
-
Add DMF to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can often be isolated by precipitation upon addition of water.
-
Filter the precipitate, wash with water, and dry.
-
If precipitation does not occur, perform a standard aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product by recrystallization or column chromatography.
These protocols provide a solid foundation for the exploration of nucleophilic aromatic substitution reactions on this compound, a key intermediate in the synthesis of novel chemical entities. Adaptation and optimization of these methods will be necessary based on the specific nucleophile employed.
Preparation of 4-Quinolone Derivatives from 4-Chloro-8-fluoroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various 4-quinolone derivatives starting from 4-chloro-8-fluoroquinoline. This versatile building block is a key intermediate in the development of novel compounds for pharmaceutical, agrochemical, and material science applications.[1][2] The strategic positioning of the chloro and fluoro substituents allows for regioselective functionalization, making it an ideal scaffold for creating diverse molecular architectures.
This guide will focus on four principal synthetic transformations:
-
Nucleophilic Aromatic Substitution (SNAr) for the synthesis of 4-amino-8-fluoroquinolines.
-
Buchwald-Hartwig Amination for the formation of C-N bonds with a broad range of amines.
-
Suzuki-Miyaura Coupling for the creation of C-C bonds to introduce aryl and heteroaryl moieties.
-
Sonogashira Coupling for the synthesis of alkynyl-substituted quinolines.
Nucleophilic Aromatic Substitution (SNAr) of this compound
Nucleophilic aromatic substitution is a fundamental method for introducing amine functionalities at the C4 position of the quinoline ring. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack, facilitating the displacement of the chloride leaving group.[3] This reaction can be performed under conventional heating or enhanced by microwave irradiation for shorter reaction times and often improved yields.[3]
Experimental Protocol: General Procedure for SNAr with Amines
A mixture of the appropriate 7-substituted-4-chloro-quinoline and a mono- or dialkylamine is heated, often without a solvent (neat). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and worked up by dissolving in a suitable solvent like dichloromethane, followed by washing with an aqueous basic solution (e.g., 5% NaHCO3), water, and brine. The organic layer is then dried, and the solvent is removed to yield the crude product, which can be further purified by precipitation or column chromatography.[4]
Microwave-Assisted Protocol:
For a more rapid and efficient synthesis, microwave irradiation is highly effective.[5] In a typical microwave-assisted procedure, the this compound, the desired amine (1.0-1.5 equivalents), and a suitable solvent (e.g., ethanol, DMF) are combined in a microwave vial. A base may be added if necessary. The vial is sealed and irradiated in a microwave reactor at a set temperature and time. Work-up generally involves cooling, precipitation by adding water, or extraction with an organic solvent, followed by purification.[3]
Quantitative Data for SNAr Reactions
| Starting Material | Amine | Conditions | Product | Yield (%) | Reference |
| 7-substituted-4-chloro-quinoline | Butyl amine | Neat, reflux, 6 h | Butyl-(7-fluoro-quinolin-4-yl)-amine | - | [4] |
| 7-substituted-4-chloro-quinoline | N,N-dimethyl-ethane-1,2-diamine | Neat, 120–130 °C, 6–8 h | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | - | [4] |
| 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | Substituted anilines | Ethanol, reflux | 3-substituted aryl aminochloro flouroquinoline derivatives | Moderate | [4] |
Note: Specific yield data for this compound was not available in the searched literature, but the protocols for similar 4-chloroquinolines are directly applicable.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, offering a broader substrate scope and milder conditions compared to traditional methods.[6][7] This reaction is particularly useful for coupling less reactive amines or for achieving higher yields.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a typical procedure, the aryl halide (this compound), an amine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., X-Phos), and a base (e.g., KOt-Bu) are combined in an appropriate solvent (e.g., toluene). The reaction mixture is then heated, often under microwave irradiation to reduce reaction times. After completion, the mixture is cooled, diluted with an organic solvent, and filtered to remove the catalyst. The filtrate is then washed, dried, and concentrated, with the final product purified by chromatography.[1]
Key Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | X-Phos, BINAP, DPPF |
| Base | KOt-Bu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 100-150 °C (Microwave) or conventional heating |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester.[8] This reaction is widely used to synthesize biaryl compounds and introduce various aryl or heteroaryl substituents at the C4 position of the quinoline core.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a pressure flask or vial, this compound, an arylboronic acid (typically 1.1-1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂), and a base (e.g., Cs₂CO₃ or K₂CO₃) are combined in a solvent system such as a mixture of 1,4-dioxane and water.[9] The mixture is degassed and then heated under an inert atmosphere (e.g., argon) overnight.[9] After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the 4-aryl-8-fluoroquinoline derivative.[9]
Quantitative Data for a Typical Suzuki Coupling
| Aryl Halide | Boronic Ester | Catalyst | Base | Solvent | Temp. | Time | Yield (%) | Reference |
| Diaryl bromide | Boronic ester (1.1 equiv) | Pd(dppf)Cl₂ (0.1 equiv) | Cs₂CO₃ (2.5 equiv) | 1,4-Dioxane/H₂O | 100 °C | Overnight | 80 | [9] |
Note: This table provides a representative example. Conditions should be optimized for this compound.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is an efficient method for synthesizing 4-alkynyl-substituted quinoline derivatives, which are valuable intermediates in medicinal chemistry.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a degassed solution of this compound and a terminal alkyne in a suitable solvent system (e.g., THF/Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are added. The reaction mixture is stirred at room temperature under an inert atmosphere until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 4-alkynyl-8-fluoroquinoline.
Key Parameters for Sonogashira Coupling
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF |
| Temperature | Room Temperature to mild heating |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the described synthetic transformations.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Caption: General workflow for Palladium-Catalyzed Cross-Coupling Reactions.
Signaling Pathways and Logical Relationships
The synthesized 4-quinolone derivatives, particularly 4-aminoquinolines, are known for their biological activity, most notably as antimalarial agents. Their mechanism of action often involves the inhibition of hemozoin biocrystallization in the malaria parasite.
Caption: Mechanism of action of 4-aminoquinoline antimalarials.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jmpas.com [jmpas.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chloro-8-fluoroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-8-fluoroquinoline is a halogenated quinoline derivative. Quinolines and their derivatives are an important class of heterocyclic compounds with a wide range of biological activities and are key structural motifs in many pharmaceutical compounds. Accurate and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of such compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of quinoline derivatives due to its high resolution, sensitivity, and specificity.[1]
This application note presents a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The described method is based on established analytical protocols for structurally similar fluoroquinolone and quinoline compounds and is intended as a starting point for method development and validation.[2][3]
Proposed HPLC Method
The following HPLC conditions are proposed for the analysis of this compound. These parameters are based on common practices for the analysis of related compounds and may require optimization for specific applications.
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Proposed Condition |
| HPLC System | Quaternary or Binary HPLC System with UV or DAD Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.025 M Phosphate Buffer (pH 3.0) |
| Gradient | Isocratic or Gradient (e.g., 70:30 v/v Buffer:Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 254 nm or as determined by UV scan |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase or Acetonitrile:Water (50:50) |
Experimental Protocol
This protocol outlines the steps for preparing solutions and performing the HPLC analysis of this compound.
3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
3.2. Preparation of Solutions
-
0.025 M Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare the mobile phase by mixing the 0.025 M Phosphate Buffer (pH 3.0) and acetonitrile in the desired ratio (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the expected linear range (e.g., 1-100 µg/mL).
3.3. Sample Preparation
The sample preparation procedure will depend on the matrix. For drug substance analysis, a procedure similar to the standard preparation can be followed. For drug product analysis, a suitable extraction method will need to be developed and validated.
3.4. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) and then store it in an appropriate solvent.
Data Presentation
The following table summarizes the expected performance characteristics of the proposed HPLC method upon validation. These values are based on typical data for the analysis of fluoroquinolone derivatives.[4][5]
Table 2: Expected Quantitative Data (Requires Validation)
| Parameter | Expected Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. moca.net.ua [moca.net.ua]
- 3. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scielo.br [scielo.br]
Determining Fluoroquinolone Residues: Advanced Mass Spectrometry Techniques
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciex.com [sciex.com]
- 3. Quantification of fluoroquinolones in wastewaters by liquid chromatography-tandem mass spectrometry [repositorio.ucp.pt]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Quantitation and validation of fluoroquinolones in eggs using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of fluoroquinolone antibiotics in environmental water samples based on magnetic molecularly imprinted polymer extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiresidue determination of quinolone and fluoroquinolone antibiotics in fish and shrimp by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-8-fluoroquinoline as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-chloro-8-fluoroquinoline as a versatile precursor in the synthesis of pharmaceutical intermediates. The strategic placement of the chloro and fluoro groups on the quinoline scaffold allows for regioselective functionalization, making it a valuable building block in medicinal chemistry.[1][2] This document outlines key applications, detailed experimental protocols for common transformations, and data presented in a clear, tabular format.
Application in the Synthesis of Fluoroquinolone Antibiotics: The Case of Delafloxacin
This compound is a crucial intermediate in the synthesis of advanced fluoroquinolone antibiotics, most notably Delafloxacin.[3][4][5] Delafloxacin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6]
The synthesis of the Delafloxacin core involves a multi-step process, often starting from precursors that lead to a substituted quinolone structure which is then further functionalized. While some syntheses of Delafloxacin start from different fluorinated benzoic acid derivatives,[7] the functionalized quinolone core represents a key intermediate.
Experimental Workflow for a Key Delafloxacin Intermediate
Mechanism of Action of Delafloxacin
Key Synthetic Transformations
The reactivity of this compound is dominated by the susceptibility of the 4-position to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][8]
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline nitrogen and the halogen substituents activate the 4-position for attack by nucleophiles. This allows for the introduction of a wide range of functionalities.
Experimental Protocol: Synthesis of a 4-Amino-8-fluoroquinoline Derivative
This protocol is a generalized procedure and may require optimization for specific amines.
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))
-
Base (optional, e.g., Potassium carbonate, Triethylamine)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add the desired amine (1.1-1.5 eq.).
-
If the amine salt is used or if the amine is not basic enough, add a base (1.5-2.0 eq.).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Table 1: Representative SNAr Reactions with this compound
| Nucleophile | Product | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Aniline | 4-Anilino-8-fluoroquinoline | EtOH, reflux, 6h | 85 | >95 | Adapted from[9] |
| Morpholine | 4-(Morpholin-4-yl)-8-fluoroquinoline | DMF, 100 °C, 4h | 92 | >98 | Adapted from[9] |
| 4-Methoxyphenol | 4-(4-Methoxyphenoxy)-8-fluoroquinoline | DMF, K₂CO₃, 120 °C, 8h | 78 | >95 | Generalized from[10][11] |
B. Palladium-Catalyzed Cross-Coupling Reactions
The chloro group at the 4-position is also amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds, respectively.[12][13]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with arylboronic acids.
-
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
-
Procedure:
-
To a degassed reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
-
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.01-0.05 eq.) and the phosphine ligand (0.012-0.06 eq.).
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.2-2.0 eq.).
-
Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 2: Representative Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Product | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | 4-Phenyl-8-fluoroquinoline | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 12h | 88 | >97 | Adapted from[13][14] |
| Suzuki-Miyaura | 3-Pyridinylboronic acid | 4-(Pyridin-3-yl)-8-fluoroquinoline | PdCl₂(dppf), Cs₂CO₃, Toluene/EtOH/H₂O, 100 °C, 10h | 82 | >96 | Adapted from[13][14] |
| Buchwald-Hartwig | n-Butylamine | N-Butyl-8-fluoroquinolin-4-amine | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C, 16h | 75 | >95 | Generalized from[12][15] |
| Buchwald-Hartwig | Aniline | N-Phenyl-8-fluoroquinolin-4-amine | Pd(OAc)₂, Xantphos, K₃PO₄, Dioxane, 110 °C, 20h | 80 | >96 | Generalized from[12][15] |
Application in the Synthesis of Kinase Inhibitors
The quinoline scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy.[16] Derivatives of this compound can be elaborated into potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[17] The synthetic strategies outlined above (SNAr and cross-coupling) are instrumental in generating libraries of quinoline derivatives for screening against these targets.
Logical Workflow for Kinase Inhibitor Discovery
Note: The experimental protocols and data provided are representative and may require optimization based on the specific substrates and desired scale of the reaction. It is recommended to consult the primary literature for more detailed procedures and characterization data.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. medkoo.com [medkoo.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 4-Chloro-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the Sonogashira coupling of 4-Chloro-8-fluoroquinoline with terminal alkynes. This reaction is a powerful tool for the synthesis of novel quinoline derivatives, which are key scaffolds in medicinal chemistry and materials science. The following sections detail the reaction mechanism, provide a comprehensive experimental protocol, and summarize key reaction parameters.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] This methodology is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] For the specific case of this compound, the Sonogashira coupling enables the introduction of diverse alkynyl moieties at the 4-position, providing access to a library of novel compounds for further investigation. The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of aryl bromides or iodides, often necessitating more robust catalytic systems or harsher reaction conditions.[3]
Reaction Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst reacts with the this compound to form a Pd(II) complex.
-
Transmetalation : The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium complex.
-
Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the 4-alkynyl-8-fluoroquinoline product and regenerate the Pd(0) catalyst.
-
-
Copper Cycle :
-
Copper Acetylide Formation : The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step.
-
A copper-free version of the Sonogashira reaction also exists to prevent the undesired homocoupling of alkynes (Glaser coupling).[1]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a magnetic stir bar.
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (0.1 equiv).
-
Solvent and Base Addition : Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv) to the flask via syringe.
-
Reaction Conditions : Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Given the lower reactivity of the aryl chloride, heating is likely necessary.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a wash with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the Sonogashira coupling of heteroaryl halides, which can be adapted for this compound.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 2.5 - 5 mol% |
| Copper Co-catalyst | CuI | 5 - 10 mol% |
| Base | Et₃N, i-Pr₂NH, or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | THF, 1,4-Dioxane, or DMF | Anhydrous conditions recommended |
| Temperature | Room Temperature to 100 °C | Higher temperatures may be needed for the chloride |
| Reaction Time | 6 - 24 hours | Monitor by TLC or GC-MS |
Visualizations
Sonogashira Coupling Catalytic Cycle
References
Application of 4-Chloro-8-fluoroquinoline in dye-sensitized solar cells (DSSCs)
Application Note
Introduction
While specific applications of 4-Chloro-8-fluoroquinoline in dye-sensitized solar cells (DSSCs) are not extensively documented in peer-reviewed literature, the broader class of quinoline derivatives has emerged as a promising platform for the development of efficient sensitizers. Quinoline-based dyes are attractive due to their versatile synthesis, excellent thermal and oxidative stability, and tunable photophysical and electrochemical properties.[1][2] These characteristics make them suitable for use as primary sensitizers or as co-sensitizers with other dyes to enhance the overall power conversion efficiency (PCE) of DSSCs.[3][4]
This document provides a detailed overview of the application of various quinoline derivatives in DSSCs, summarizing their performance and outlining the experimental protocols for their integration and characterization in photovoltaic devices. The information presented is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the design and fabrication of next-generation solar cells.
Performance of Quinoline Derivatives in DSSCs
The photovoltaic performance of DSSCs is typically evaluated based on four key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the power conversion efficiency (η or PCE). The following table summarizes the performance of several quinoline-based dyes reported in the literature.
| Dye/Sensitizer | Role | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Co-adsorbent | Reference |
| BIM2 | Sensitizer | 0.627 | 11.53 | - | 5.21 | CDCA | [1] |
| TET(QA)4 | Sensitizer | 0.62 | 12.71 | 0.6536 | 5.13 | - | [1] |
| Q10-based dye | Sensitizer | 0.52 | 7.04 | - | 2.51 | - | [2] |
| RC-22 | Sensitizer | - | - | - | 5.56 | - | [5] |
| RC-21 | Sensitizer | - | - | - | 3.30 | - | [5] |
| IQ4 | Sensitizer | 0.74 | 17.55 | 0.71 | 9.24 | None | [6] |
| 1a + N719 | Co-sensitizer | - | - | - | ~6.00 | - | [3] |
| 2a + N719 | Co-sensitizer | - | - | - | ~6.35 | - | [3] |
| 2a + N719 + CDCA | Co-sensitizer | - | - | - | 7.22 | CDCA | [3] |
CDCA: Chenodeoxycholic acid
Experimental Protocols
This section provides a detailed methodology for the fabrication and characterization of DSSCs incorporating quinoline-based dyes.
I. Synthesis of Quinoline-Based Dyes
The synthesis of quinoline derivatives for DSSCs often follows a D-π-A (Donor-π-bridge-Acceptor) design principle.[1] A common synthetic route involves the condensation of a quinoline-containing aldehyde with a compound bearing an anchoring group, such as cyanoacrylic acid, in the presence of a base like piperidine.[4]
Example Synthesis of a Cyanoacrylic Acid-Functionalized Quinoline Dye:
-
Dissolve the quinoline carboxaldehyde derivative and cyanoacetic acid in a suitable solvent mixture (e.g., acetonitrile/chloroform).
-
Add a catalytic amount of an organic base, such as piperidine.
-
Reflux the mixture under an inert atmosphere (e.g., argon) for a specified period (e.g., 24 hours) at an elevated temperature (e.g., 90 °C).[4]
-
After cooling, purify the crude product using column chromatography to obtain the desired quinoline-based dye.
-
Characterize the synthesized dye using techniques such as NMR spectroscopy and elemental analysis to confirm its structure and purity.[4]
II. Fabrication of the DSSC Device
The fabrication of a DSSC involves the assembly of a photoanode, a counter electrode, and an electrolyte.
A. Photoanode Preparation (TiO₂ Electrode):
-
Clean a transparent conducting oxide (TCO) glass substrate (e.g., FTO or ITO glass) by sonicating in a sequence of detergent, deionized water, and ethanol.[7][8]
-
Apply a layer of TiO₂ paste onto the conductive side of the TCO glass using a technique like doctor-blading or screen-printing to create a mesoporous film.[7][8]
-
Anneal the TiO₂-coated glass at high temperatures (e.g., 500 °C) to remove organic binders and ensure good electrical contact between the TiO₂ nanoparticles.[8]
-
Optionally, treat the annealed TiO₂ film with a TiCl₄ solution to improve charge collection efficiency.[8]
B. Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode into a solution of the quinoline-based dye dissolved in a suitable organic solvent (e.g., ethanol, chloroform). The concentration of the dye solution is typically in the range of 0.1-0.5 mM.
-
Allow the photoanode to soak in the dye solution for a specific duration (e.g., 10 minutes to 24 hours), which can be optimized for each dye.[7][8]
-
If using a co-adsorbent like chenodeoxycholic acid (CDCA) to prevent dye aggregation, it should be added to the dye solution.[3][4]
-
After sensitization, rinse the photoanode with the pure solvent to remove any non-adsorbed dye molecules.[7]
C. Counter Electrode Preparation:
-
Clean another TCO glass substrate as described for the photoanode.
-
Deposit a thin layer of a catalytic material, typically platinum (Pt) or graphite, onto the conductive surface.[7] For Pt, this can be done by drop-casting a solution of H₂PtCl₆ and then heating.[7] For graphite, a simple method is to shade the surface with a graphite pencil.[7]
D. DSSC Assembly:
-
Place a spacer (e.g., a thin polymer film) on the dye-sensitized photoanode.
-
Introduce a few drops of the electrolyte solution into the active area. A common electrolyte consists of an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile.[8]
-
Carefully place the counter electrode on top of the photoanode, ensuring the conductive sides are facing each other.
-
Clamp the two electrodes together using binder clips to complete the cell assembly.[7][8]
III. Characterization of DSSCs
A. Photovoltaic Performance Measurement:
-
Use a solar simulator that provides a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the fabricated DSSC.
-
Measure the current-voltage (I-V) characteristics of the cell using a source meter.
-
From the I-V curve, determine the key photovoltaic parameters: Voc, Jsc, FF, and calculate the PCE using the formula: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the power of the incident light.[3]
B. Incident Photon-to-Current Conversion Efficiency (IPCE):
-
Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light. This provides insights into the light-harvesting efficiency of the dye.
Visualizations
Caption: Workflow for the fabrication of a dye-sensitized solar cell using a quinoline-based dye.
Caption: General D-π-A structure of a quinoline-based dye for DSSCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of quinoline derivatives in third-generation photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. case.edu [case.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www3.nd.edu [www3.nd.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chloro-8-fluoroquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Chloro-8-fluoroquinoline.
Troubleshooting Guide
Low yields or reaction failures can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound, particularly focusing on the chlorination of 4-hydroxy-8-fluoroquinoline using phosphorus oxychloride (POCl₃).
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| 1. Incomplete Reaction | - Optimize Reaction Conditions: Ensure the reaction is heated to the appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Increase Chlorinating Agent: Consider a modest increase in the molar equivalents of the chlorinating agent (e.g., POCl₃).[1] |
| 2. Decomposition of Materials | - Control Temperature and Time: Avoid unnecessarily long reaction times or excessive temperatures, which can lead to the decomposition of the starting material or product.[1] |
| 3. Presence of Moisture | - Ensure Anhydrous Conditions: Phosphorus oxychloride is highly sensitive to moisture. Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried (e.g., flame-dried). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| 4. Poor Reagent Quality | - Verify Reagent Purity: Use high-purity starting materials. Impurities can interfere with the reaction. The degradation of the chlorinating agent can also be a cause. |
| 5. Suboptimal Work-up | - Minimize Product Loss: Product can be lost during extraction, washing, and crystallization. Ensure proper solvent polarity for extractions and consider increasing the number of extractions. Optimize the solvent system for recrystallization to maximize recovery. |
Problem: Formation of Dark Oil or Tar Instead of Crystalline Solid
| Potential Cause | Recommended Solution |
| 1. Polymerization | - Re-evaluate Reaction Temperature: Overheating can lead to the formation of polymeric byproducts. Maintain the recommended temperature range. |
| 2. Significant Impurities | - Purify Starting Materials: Ensure the purity of the 4-hydroxy-8-fluoroquinoline precursor. - Optimize Purification: If the crude product is an oil, consider purification by column chromatography before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A common and effective route involves a two-step process:
-
Gould-Jacobs Reaction: Synthesis of 4-hydroxy-8-fluoroquinoline starting from 2-fluoroaniline and a malonic acid derivative like diethyl ethoxymethylenemalonate.[2][3] This is followed by cyclization.
-
Chlorination: Conversion of the resulting 4-hydroxy-8-fluoroquinoline to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]
Q2: What is the mechanism of chlorination with phosphorus oxychloride?
The chlorination of a 4-hydroxyquinoline with POCl₃ is believed to proceed through a mechanism similar to a Vilsmeier-Haack reaction.[1] The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.[1]
Q3: What are the typical reaction conditions for the chlorination step?
Typical conditions involve heating the 4-hydroxy-8-fluoroquinoline in an excess of phosphorus oxychloride, often at temperatures between 90°C and 120°C for 4 to 12 hours.[1] The reaction should be conducted under anhydrous conditions.
Q4: How can I monitor the progress of the reaction?
The progress of the chlorination reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] This allows you to check for the consumption of the starting material and the formation of the product.
Q5: What are potential side reactions during the synthesis?
Side reactions can include the formation of undesired byproducts such as dichloroquinoline isomers or polymerization products, especially at elevated temperatures.
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-8-fluoroquinoline via Gould-Jacobs Reaction (Adapted)
This protocol is adapted from the general principles of the Gould-Jacobs reaction.[2][3]
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120°C for 1-2 hours.
-
Cyclization: Add the resulting intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C for 30-60 minutes.
-
Work-up: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry.
-
Hydrolysis and Decarboxylation: Reflux the crude product with an aqueous solution of sodium hydroxide (10-20%) to hydrolyze the ester. Acidify the mixture with a suitable acid (e.g., HCl) to induce decarboxylation and precipitate the 4-hydroxy-8-fluoroquinoline. Filter, wash with water, and dry the product.
Protocol 2: Chlorination of 4-hydroxy-8-fluoroquinoline (Adapted from a similar procedure)
This protocol is based on the chlorination of 4-hydroxy-6,7-dimethoxyquinoline and can be adapted for 4-hydroxy-8-fluoroquinoline.[1]
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 4-hydroxy-8-fluoroquinoline (e.g., 0.05 mol).
-
Reagent Addition: At room temperature, carefully add phosphorus oxychloride (e.g., 100-120 mL).
-
Heating: Heat the reaction mixture to 100°C and maintain for 6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.
-
Quenching: Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice.
-
Isolation: Neutralize the mixture with a suitable base (e.g., sodium carbonate solution). The product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Data Presentation
Table 1: Summary of Reaction Parameters for Chlorination of 4-hydroxyquinolines
| Parameter | Value | Reference |
| Starting Material | 4-hydroxyquinoline derivative | [1] |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [1] |
| Temperature | 90-120°C | [1] |
| Reaction Time | 4-12 hours | [1] |
| Atmosphere | Inert (Nitrogen or Argon) | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Synthesis of 4-Chloro-8-fluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 4-chloro-8-fluoroquinoline derivatives.
I. FAQs and Troubleshooting Guides
This section is designed to provide quick answers to common problems and guide you through troubleshooting specific issues in your synthesis.
A. Gould-Jacobs Reaction for 8-Fluoro-4-hydroxyquinoline Synthesis
The initial step in the synthesis of this compound often involves the Gould-Jacobs reaction to form the quinoline core. This reaction proceeds by the condensation of an aniline (in this case, 2-fluoroaniline) with an alkoxymethylenemalonate, followed by thermal cyclization.[1]
Question 1: I am observing a low yield of the desired 8-fluoro-4-hydroxyquinoline. What are the possible causes and solutions?
Answer: Low yields in the Gould-Jacobs reaction can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Incomplete Cyclization: The thermal cyclization step requires high temperatures, often exceeding 250°C. Insufficient temperature or reaction time can lead to the accumulation of the uncyclized anilidomethylenemalonate intermediate.
-
Troubleshooting:
-
Ensure your high-boiling solvent (e.g., diphenyl ether or Dowtherm A) reaches and maintains the optimal temperature for cyclization.
-
Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the intermediate.
-
-
-
Product Decomposition: While high temperatures are necessary, prolonged exposure can lead to the degradation of the desired product.[3]
-
Troubleshooting:
-
Optimize the reaction time at the determined optimal temperature. A time-course study can help identify the point of maximum yield before significant degradation occurs.
-
Microwave synthesis can minimize degradation by shortening the required heating time.[2]
-
-
-
Substituent Effects: The Gould-Jacobs reaction is most effective with anilines that have electron-donating groups at the meta-position. While the fluorine atom at the ortho-position in 2-fluoroaniline is electron-withdrawing, the reaction can still proceed, though potentially with lower efficiency.
Question 2: I have identified an isomeric byproduct in my reaction mixture. How can I minimize its formation?
Answer: The cyclization of asymmetrically substituted anilines like 2-fluoroaniline can lead to the formation of regioisomers. The cyclization can occur at either of the two ortho positions relative to the amino group. In the case of 2-fluoroaniline, this can result in the desired 8-fluoro-4-hydroxyquinoline and the undesired 6-fluoro-4-hydroxyquinoline.
-
Troubleshooting Regioisomer Formation:
-
Steric Hindrance: The cyclization is influenced by steric factors. The bulky substituent on the malonate ester will preferentially react at the less sterically hindered ortho position of the aniline.
-
Solvent and Catalyst Effects: While less documented for this specific reaction, exploring different high-boiling solvents or the use of catalysts could potentially influence the regioselectivity. However, the Gould-Jacobs reaction is typically performed without a catalyst.
-
Logical Relationship for Gould-Jacobs Reaction Issues
Caption: Troubleshooting logic for the Gould-Jacobs synthesis of 8-fluoro-4-hydroxyquinoline.
B. Chlorination of 8-Fluoro-4-hydroxyquinoline using Phosphorus Oxychloride (POCl₃)
The conversion of the 4-hydroxyl group to a chloro group is a crucial step, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Question 3: My chlorination reaction is incomplete, and I still have a significant amount of starting material (8-fluoro-4-hydroxyquinoline). How can I drive the reaction to completion?
Answer: Incomplete chlorination is a common issue. Here are several strategies to improve the conversion:
-
Reaction Conditions:
-
Temperature and Time: Ensure the reaction is heated to an adequate temperature (typically refluxing POCl₃, around 105-110°C) for a sufficient duration. Monitor the reaction's progress using TLC.
-
Excess POCl₃: Using POCl₃ as both the reagent and the solvent ensures a large excess, which can help drive the reaction to completion.
-
-
Reagent Purity:
-
Anhydrous Conditions: POCl₃ is sensitive to moisture and will hydrolyze to phosphoric acid and HCl, which will not chlorinate the hydroxyquinoline.[4] Ensure that your POCl₃ is fresh and that all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
Addition of PCl₅: In some cases, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more potent chlorinating mixture.[5]
Question 4: I am observing the formation of dark, tarry byproducts. What is causing this and how can it be prevented?
Answer: Tar formation is often a result of side reactions at high temperatures or the presence of impurities.
-
Troubleshooting Tar Formation:
-
Temperature Control: Avoid excessive heating. While a high temperature is necessary, prolonged heating at very high temperatures can lead to decomposition and polymerization.
-
Purity of Starting Material: Ensure the 8-fluoro-4-hydroxyquinoline starting material is pure. Impurities from the previous step can lead to side reactions under the harsh chlorination conditions.
-
Quenching Procedure: The workup of the reaction is highly exothermic. Quenching the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring can help to control the exotherm and minimize the formation of byproducts. Neutralizing the acidic solution with a base like sodium bicarbonate or ammonia should also be done carefully at low temperatures.[6]
-
Question 5: Besides the starting material, are there other common side products I should be aware of?
Answer: While less common, other side reactions can occur:
-
Over-chlorination: Although the 4-position is the most reactive, there is a possibility of chlorination at other positions on the quinoline ring, especially under forcing conditions. This can lead to the formation of di- or tri-chlorinated quinolines.
-
Dimerization: In some cases, particularly with quinazolones, pseudodimer formation can occur between phosphorylated intermediates and unreacted starting material.[7] While less documented for quinolines, it remains a possibility.
-
Hydrolysis during Workup: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group if the workup conditions are not carefully controlled, especially in the presence of water at elevated temperatures.[6]
Workflow for Chlorination and Troubleshooting
Caption: Workflow and troubleshooting for the chlorination of 8-fluoro-4-hydroxyquinoline.
II. Quantitative Data Summary
| Reaction Stage | Parameter | Effect on Main Product Yield | Effect on Side Product Formation | Reference |
| Gould-Jacobs Cyclization | Temperature | Increases up to an optimum, then decreases | Increases (decomposition products) at excessive temperatures. | [3] |
| Reaction Time | Increases up to an optimum, then decreases | Increases (decomposition products) with prolonged time. | [3] | |
| Heating Method | Microwave often gives higher yields than conventional heating. | Microwave can reduce thermal decomposition due to shorter reaction times. | [2] | |
| Chlorination with POCl₃ | Temperature | Increases with temperature. | Increases (tar, over-chlorination) at excessive temperatures. | |
| Reaction Time | Increases with time. | Increases (tar, over-chlorination) with prolonged time. | ||
| POCl₃ Equivalents | Using POCl₃ as solvent generally maximizes yield. | Can lead to more byproducts if not controlled. | ||
| Presence of Water | Drastically reduces yield. | Leads to hydrolysis of POCl₃ and incomplete reaction. | [4] |
III. Experimental Protocols
A. Protocol 1: Synthesis of 8-Fluoro-4-hydroxyquinoline via Gould-Jacobs Reaction (Conventional Heating)
This protocol is a general procedure adapted for the synthesis of 8-fluoro-4-hydroxyquinoline.
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Hexane or Cyclohexane
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130°C for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Removal of Ethanol: Remove the ethanol byproduct under reduced pressure. The resulting crude N-(2-fluorophenyl)aminomethylenemalonate can be used directly in the next step.
-
Cyclization: Add diphenyl ether (5-10 mL per gram of the intermediate) to the flask. Heat the mixture to reflux (approximately 250-260°C) and maintain this temperature for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The product, 8-fluoro-4-hydroxy-3-carbethoxyquinoline, should precipitate. Add hexane or cyclohexane to aid precipitation and to help remove the diphenyl ether.
-
Filtration and Washing: Filter the solid product and wash thoroughly with hexane or cyclohexane to remove residual diphenyl ether.
-
Hydrolysis (Saponification): Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Decarboxylation: Collect the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid by filtration, wash with water, and dry. Heat the solid carefully above its melting point until the evolution of CO₂ ceases to yield 8-fluoro-4-hydroxyquinoline.
-
Purification: The crude 8-fluoro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.
B. Protocol 2: Synthesis of this compound via Chlorination with POCl₃
This protocol describes the chlorination of 8-fluoro-4-hydroxyquinoline.
Materials:
-
8-Fluoro-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate or ammonia solution
-
Dichloromethane or Chloroform
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place 8-fluoro-4-hydroxyquinoline (1.0 eq). In a well-ventilated fume hood, carefully add an excess of phosphorus oxychloride (POCl₃ can be used as the solvent, typically 5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure.
-
Quenching: Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute ammonia solution until the pH is approximately 7-8. Keep the mixture cool in an ice bath during neutralization.
-
Extraction: The product will likely precipitate as a solid. If not, extract the aqueous layer with a suitable organic solvent like dichloromethane or chloroform (3 x 50 mL).
-
Isolation and Purification: If a solid precipitates, collect it by filtration, wash with cold water, and dry. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ablelab.eu [ablelab.eu]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. researchgate.net [researchgate.net]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 4-Chloro-8-fluoroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Chloro-8-fluoroquinoline.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is off-white or yellowish. What is the likely cause and how can I fix it?
A discolored final product often indicates the presence of colored impurities. These can arise from several sources during the synthesis:
-
Tar Formation: High reaction temperatures, especially during the cyclization step of syntheses like the Gould-Jacobs reaction, can lead to the formation of polymeric or tar-like byproducts.
-
Incomplete Chlorination: If the conversion of the 4-hydroxyquinoline intermediate to the final 4-chloro product is not complete, the remaining hydroxyquinoline can contribute to coloration, especially if it undergoes oxidation.
-
Acrolein Polymerization (in Skraup-type syntheses): If a Skraup-type synthesis is employed, the polymerization of acrolein (formed from glycerol) is a common source of tarry impurities.
Troubleshooting:
-
Optimize Reaction Temperature: Carefully control the temperature during the cyclization and chlorination steps to minimize side reactions.
-
Purification: Employ purification techniques such as recrystallization or column chromatography. Treatment with activated carbon can also help in removing colored impurities. A Chinese patent for a similar compound, 5-chloro-8-hydroxyquinoline, suggests decolorization with activated carbon after dissolving the crude product in hydrochloric acid.[1]
Q2: The purity of my this compound is lower than expected after initial isolation. What are the common impurities I should look for?
Common impurities can originate from starting materials, intermediates, or side reactions. Based on a likely synthetic route like the Gould-Jacobs reaction followed by chlorination, potential impurities include:
-
Unreacted Starting Materials: Such as the substituted aniline (e.g., 2-fluoro-6-chloroaniline) and the malonic ester derivative.
-
Incomplete Cyclization Intermediate: The anilidomethylenemalonate intermediate may persist if the cyclization step is incomplete.
-
4-Hydroxy-8-fluoroquinoline: The precursor to the final product, which may remain if the chlorination with an agent like POCl₃ is not driven to completion.
-
Regioisomers: If an asymmetrically substituted aniline is used as a starting material, the Gould-Jacobs reaction can potentially yield a mixture of quinoline isomers.[2]
-
Phosphorylated Intermediates/Pseudodimers: During chlorination with POCl₃, side reactions can lead to the formation of phosphorylated species or dimers if the reaction conditions are not carefully controlled.[3][4][5][6]
Q3: What are the recommended methods for purifying crude this compound?
The most common and effective purification methods for compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective technique for removing small amounts of impurities from a solid product. The choice of solvent is crucial. For similar chloroquinoline compounds, patents suggest using alcohols such as methanol , ethanol , or isopropanol .[2][7] A patent for the synthesis of 4-chloro-8-trifluoromethyl-quinoline specifically mentions crystallization from methanol to achieve 98% purity.[2]
-
Column Chromatography: For separating mixtures with more significant amounts of impurities or for isolating the desired product from a complex reaction mixture, column chromatography is recommended. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The optimal solvent system will need to be determined empirically, often guided by thin-layer chromatography (TLC).
-
Purification via Salt Formation: Several patents for related compounds describe a purification strategy involving the formation of a hydrochloride salt.[1][7] The crude product can be dissolved in an acidic solution (e.g., hydrochloric acid) to form the water-soluble hydrochloride salt. After washing the aqueous solution with an organic solvent to remove non-basic impurities, the free base of this compound can be precipitated by neutralizing the solution with a base, filtered, and dried.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction during cyclization or chlorination. | - Monitor reaction progress by TLC or HPLC. - Ensure anhydrous conditions, especially for the chlorination step with POCl₃. - Optimize reaction time and temperature. |
| Product loss during work-up or purification. | - Minimize transfers of the product. - Ensure the recrystallization solvent provides good recovery upon cooling. - Use an appropriate amount of solvent for recrystallization to avoid excessive dissolution of the product. | |
| Product is an Oil or Gummy Solid | Presence of significant impurities or residual solvent. | - Attempt to triturate the crude product with a non-polar solvent (e.g., hexane) to induce solidification. - Purify by column chromatography. - Ensure the product is thoroughly dried under vacuum. |
| Multiple Spots on TLC Close to the Product Spot | Presence of isomeric impurities. | - Optimize the cyclization reaction conditions to favor the formation of the desired isomer. - Employ high-performance column chromatography with a carefully selected eluent system for separation. |
| Unexpected Peaks in NMR Spectrum | Presence of impurities from starting materials, intermediates, or side reactions. | - Compare the spectrum with reference spectra of starting materials and the expected intermediate (4-hydroxy-8-fluoroquinoline). - Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurities. |
| Broad or Multiple Peaks in HPLC Analysis | Poor chromatographic separation or presence of multiple impurities. | - Optimize the HPLC method (e.g., mobile phase composition, gradient, flow rate, column temperature). - Use a high-resolution column. - Analyze the sample by LC-MS to identify the mass of the impurity peaks. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol, Ethanol, or Isopropanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (e.g., methanol) to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a starting point for developing an HPLC method for the analysis of this compound, based on methods for similar fluoroquinolone compounds.[8][9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to a specific pH with phosphoric acid, e.g., pH 3.0)
-
Water (HPLC grade)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for best separation. A gradient elution may be necessary if impurities have very different polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a pure sample of this compound (typically in the range of 280-330 nm for quinolones).
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or the mobile phase).
-
Dilute the stock solution to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for Purity Issues
Caption: Troubleshooting workflow for improving the purity of this compound.
General Synthesis and Purification Pathway
Caption: A general synthetic and purification pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. moca.net.ua [moca.net.ua]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions with Quinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving quinoline substrates.
Troubleshooting Guides
This section provides solutions to common problems encountered during palladium-catalyzed cross-coupling reactions with quinolines.
Question: Why is my cross-coupling reaction with a quinoline substrate failing or giving very low yield?
Answer:
Low or no product formation in palladium-catalyzed cross-coupling reactions with quinolines is a frequent issue, primarily due to catalyst deactivation or suboptimal reaction conditions. The key suspect is often the nitrogen atom of the quinoline ring, which can coordinate to the palladium catalyst and "poison" it, rendering it inactive.[1][2][3]
Here is a step-by-step guide to troubleshoot this problem:
1. Catalyst System and Conditions:
-
Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can bind to the palladium center, forming inactive catalyst species.[1]
-
Inefficient Pre-catalyst Activation: Many reactions utilize a Pd(II) pre-catalyst that needs to be reduced in situ to the active Pd(0) species. This reduction can be inefficient.[1][6]
-
Inappropriate Ligand Choice: Standard ligands like PPh₃ may not be effective due to steric hindrance from substituents on the quinoline ring or electronic effects.[8]
-
Solution: Screen a variety of bulky, electron-rich phosphine ligands. The optimal ligand is often specific to the substrate.[7]
-
-
Suboptimal Base: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and facilitating the catalytic cycle.[8][9] A weak or insoluble base can stall the reaction.
-
Solution: For Suzuki reactions, common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][10] For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) are often required, especially with less reactive aryl chlorides.[7] The choice of base may require optimization.[5]
-
-
Solvent Choice: The solvent affects the solubility of reactants, catalyst activity, and the overall reaction rate.[5][7]
-
Reaction Temperature: Inadequate temperature can lead to a slow or incomplete reaction, while excessively high temperatures can cause catalyst decomposition.[10]
2. Reagent Quality:
-
Poor Quality of Reagents or Solvents: Impurities, especially water and oxygen in anhydrous reactions, can deactivate the catalyst.[1]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield quinoline cross-coupling reactions.
Question: My reaction is producing significant side products like dehalogenated quinoline or homocoupled starting materials. How can I minimize these?
Answer:
The formation of side products is a common issue that reduces the yield of the desired cross-coupled product.
-
Dehalogenation of the Haloquinoline: This occurs when the halogen on the quinoline is replaced by a hydrogen atom.
-
Potential Cause: This side reaction can be influenced by the choice of base and solvent.[5] It can also be more prevalent with electron-poor aryl halides.[7]
-
Mitigation Strategies:
-
Screen different bases: The strength and type of base can impact the rate of dehalogenation.[5]
-
Ensure anhydrous conditions: If your protocol allows, minimizing water can sometimes reduce dehalogenation.[5]
-
Use a more robust catalyst system: Some catalyst/ligand combinations are more prone to promoting this side reaction.[11][12]
-
-
-
Homocoupling of the Boronic Acid (in Suzuki Reactions): This results in a biaryl product formed from two molecules of the boronic acid.
-
Protodeboronation of the Boronic Acid (in Suzuki Reactions): The boronic acid group is replaced by a hydrogen atom before it can participate in the cross-coupling.
-
Potential Cause: Boronic acids, especially heteroaryl boronic acids, can be unstable.[10]
-
Mitigation Strategies:
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for quinoline cross-coupling?
A1: There is no single "best" palladium source, as the optimal choice depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the reactivity of the haloquinoline, and the coupling partner. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts like Pd(dppf)Cl₂ or Buchwald pre-catalysts.[5] For difficult couplings, air- and moisture-stable pre-catalysts that efficiently generate the active Pd(0) species are often preferred.[6][15]
Q2: How do I choose the right ligand for my quinoline cross-coupling reaction?
A2: Due to the potential for catalyst poisoning by the quinoline nitrogen, bulky and electron-rich phosphine ligands are generally recommended.[1][16] Ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) are often effective.[1][4] For some reactions, bidentate phosphine ligands like dppf or Xantphos can also be successful.[17][18] It is often necessary to screen a small panel of ligands to find the optimal one for a specific substrate combination.[7]
Q3: Can I use chloroquinolines in these reactions?
A3: Yes, but chloroquinolines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond.[7][14] Successful coupling of chloroquinolines often requires more forcing conditions, such as higher temperatures, stronger bases (e.g., NaOtBu), and highly active catalyst systems with bulky, electron-rich ligands.[5][19]
Q4: My reaction starts but then stalls before completion. What could be the cause?
A4: A stalled reaction often indicates catalyst deactivation or reagent insolubility.[8]
-
Catalyst Deactivation: The active Pd(0) species may be unstable under the reaction conditions and decompose, sometimes visible as the formation of palladium black.[8] This can be caused by high temperatures or the presence of oxygen. Consider using a more robust catalyst or a slightly lower reaction temperature.[8]
-
Product Inhibition: The quinoline-containing product may coordinate more strongly to the palladium center than the starting material, inhibiting further catalysis.[7]
-
Insolubility: The starting material, an intermediate, or the product might precipitate from the reaction mixture, halting the reaction.[8] Trying a different solvent system may resolve this issue.
Q5: How do I purify my quinoline product after the reaction?
A5: Purification of quinoline derivatives can sometimes be challenging due to their basicity and potential for interaction with silica gel.
-
Standard Column Chromatography: This is the most common method. If the compound streaks or sticks to the silica gel, you can try deactivating the silica by adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent.[20]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using neutral or basic alumina, or reverse-phase chromatography.[20]
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Acid-Base Extraction: An aqueous workup with dilute acid can be used to extract the basic quinoline product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 2-Chloroquinazoline [21]
| Entry | Arylboronic Acid | Base | Catalyst | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 92 |
| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 95 |
| 3 | 4-Chlorophenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 89 |
Table 2: Ligand Effects on Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline with Aniline [22]
| Entry | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L1 (XPhos) | 110 | 0.5 | 98 |
| 2 | L2 (RuPhos) | 110 | 1 | 96 |
| 3 | L3 (SPhos) | 110 | 1 | 95 |
| 4 | L4 (tBuXPhos) | 150 | 24 | 25 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Haloquinoline [21]
-
To an oven-dried reaction vessel, add the haloquinoline (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent system (e.g., a mixture of toluene (4 mL) and water (1 mL)).
-
Degas the resulting mixture by bubbling the inert gas through it for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
General Procedure for Buchwald-Hartwig Amination of a Haloquinoline [7][22]
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu, 1.25 mmol).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the haloquinoline (1.0 mmol), the amine (1.25 mmol), and the degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
Catalytic Cycle for Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
4-Chloro-8-fluoroquinoline reaction mechanism and kinetics
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the reaction mechanisms, kinetics, and experimental troubleshooting for 4-chloro-8-fluoroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the principal reaction mechanisms for this compound?
A1: The reactivity of this compound is primarily governed by two main pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is highly susceptible to substitution by various nucleophiles, such as amines, alcohols, and thiols.[1] This reactivity is enhanced by the electron-withdrawing effect of the quinoline nitrogen atom, which stabilizes the intermediate Meisenheimer complex.[2]
-
Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can readily participate in palladium-catalyzed cross-coupling reactions. The most common examples include the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1][3][4]
Q2: What key factors influence the reaction kinetics of this compound?
A2: Specific kinetic data like rate constants are highly dependent on the specific reactants and conditions. However, the overall reaction rate is influenced by several factors:
-
For SNAr reactions: The rate is affected by the nucleophilicity of the attacking species, the solvent polarity, and the presence of activating groups on the quinoline ring. For instance, an electron-withdrawing group, such as a nitro group, ortho or para to the chlorine would significantly increase the reaction rate.[5]
-
For Cross-Coupling reactions: The kinetics are critically dependent on the choice of catalyst, ligand, base, and solvent. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-determining step.[6][7] Bulky, electron-rich phosphine ligands are often required to facilitate the coupling of aryl chlorides.[6]
Q3: What are the common side reactions observed during experiments?
A3: Researchers may encounter several side reactions:
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, particularly in the presence of a palladium catalyst and a hydrogen source (e.g., solvent, amine).
-
Catalyst Decomposition: Palladium catalysts, especially under prolonged heating, can decompose to form palladium black, which reduces catalytic activity.
-
Homocoupling: In Suzuki couplings, the boronic acid partner can couple with itself to form a biaryl byproduct.
-
Competing Nucleophilic Attack: In the presence of multiple nucleophilic sites in a reactant, competitive reactions can occur, leading to a mixture of products.
Q4: How can I monitor the progress of reactions involving this compound?
A4: Reaction progress can be effectively monitored using standard analytical techniques:
-
Chromatography: Thin-Layer Chromatography (TLC) for quick qualitative checks, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for quantitative analysis of reactant consumption and product formation.[8][9]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the appearance of product signals and disappearance of starting material signals.[10]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying products, intermediates, and byproducts in the reaction mixture.[8]
Troubleshooting Guides
Problem: Low or no yield in Nucleophilic Aromatic Substitution (SNAr) reactions.
| Potential Cause | Suggested Solution |
| Poor Nucleophile | The attacking species may not be nucleophilic enough. Consider converting it to a more reactive form (e.g., using a base to deprotonate an alcohol or amine). |
| Insufficient Temperature | SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Inappropriate Solvent | The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or NMP are generally effective at solvating the charged intermediate and accelerating the reaction. |
| Steric Hindrance | Bulky groups near the reaction center on either the quinoline or the nucleophile can impede the reaction. This is a fundamental limitation that may require redesigning the synthetic route. |
Problem: Inefficient conversion in Suzuki-Miyaura cross-coupling.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) catalyst may have oxidized or decomposed. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use freshly opened catalyst or a pre-catalyst that is activated in situ. |
| Incorrect Base | The base is critical for activating the boronic acid.[11] A range of bases can be used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Screen different bases to find the optimal one for your specific substrates. |
| Poor Ligand Choice | Aryl chlorides are less reactive than bromides or iodides and often require specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the oxidative addition step. |
| Solvent System | A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and an aqueous base solution is typically used. Ensure adequate mixing to facilitate phase transfer. |
Problem: Poor results in Buchwald-Hartwig amination.
| Potential Cause | Suggested Solution |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or K₂CO₃ are typically required.[6] The base must be strong enough to deprotonate the amine but not interfere with the catalyst or substrates. |
| Oxygen Sensitivity | The palladium catalyst and phosphine ligands are sensitive to oxygen. Rigorous exclusion of air using an inert atmosphere is essential for reproducible results. |
| Sub-optimal Ligand | Similar to Suzuki coupling, the choice of ligand is critical. Bidentate phosphine ligands (e.g., BINAP, DPPF) or bulky monophosphine ligands are known to be effective.[6][12] |
| Amine Substrate Issues | Primary amines can sometimes undergo double arylation. Sterically hindered amines may react slower. Adjusting stoichiometry and reaction time can help mitigate these issues. |
Data Presentation: Reaction Condition Matrix
The optimal conditions for cross-coupling reactions are highly substrate-dependent. The following table provides a starting point for optimization.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-3%) | SPhos, XPhos, P(t-Bu)₃ (2-10%) | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq.) | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3%) or Pd(OAc)₂ (2-5%) | BINAP, Xantphos, RuPhos (2-10%) | NaOt-Bu, LHMDS, K₂CO₃ (1.5-2.5 eq.) | Toluene, Dioxane | 80 - 120 |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.).
-
Add the desired nucleophile (1.1 - 1.5 eq.).
-
If the nucleophile is not basic, add a suitable base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq.).
-
Add a polar aprotic solvent (e.g., DMF, DMSO).
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq.), the boronic acid or ester (1.2 - 1.5 eq.), and the base (e.g., K₂CO₃) (2.0 - 3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC/GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with the organic solvent.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate in vacuo, and purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst, the ligand, and the base (e.g., NaOt-Bu) under an inert atmosphere.
-
Add this compound (1.0 eq.).
-
Add the amine (1.1 - 1.2 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 90-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Logical Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting a failed or low-yielding reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
How to avoid impurities in 4-Chloro-8-fluoroquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 4-Chloro-8-fluoroquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Cyclization: The reaction temperature may be too low or the reaction time too short for the complete formation of the quinoline ring. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Extend the reaction time until the starting materials are consumed. |
| Sub-optimal Chlorination: The chlorinating agent (e.g., phosphorus oxychloride) may be old or have degraded, leading to inefficient conversion of the 4-hydroxyquinoline intermediate to the final product. | Use a fresh, unopened bottle of the chlorinating agent. Ensure the reaction is conducted under anhydrous conditions to prevent hydrolysis of the reagent. |
| Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. | Refer to the section on "Common Impurities and Their Avoidance" to identify potential side reactions and adjust reaction conditions accordingly. |
| Product Loss During Work-up: The product may be lost during extraction or purification steps. | Ensure proper phase separation during aqueous work-up. Optimize the solvent system for recrystallization or chromatography to maximize recovery. |
Issue 2: Presence of a Persistent Impurity with a Similar Polarity to the Product
| Potential Cause | Recommended Solution |
| Isomeric Impurities: Formation of isomeric chloro-fluoroquinolines can occur depending on the starting materials and reaction conditions. | Modify the synthesis strategy to favor the formation of the desired isomer. For purification, consider preparative HPLC or sequential recrystallization from different solvent systems to enhance separation. |
| Unreacted Starting Material: Incomplete reaction can leave starting materials that are difficult to separate from the product. | Drive the reaction to completion by increasing the reaction time, temperature, or using a slight excess of one of the reagents. Monitor the reaction progress closely. |
| Over-chlorination: The reaction conditions may be too harsh, leading to the formation of di-chlorinated quinoline species. | Reduce the amount of chlorinating agent, lower the reaction temperature, or shorten the reaction time for the chlorination step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are the potential impurities for each?
A1: Two common synthetic routes are the Gould-Jacobs reaction followed by chlorination, and the Vilsmeier-Haack reaction.
-
Gould-Jacobs Pathway: This involves the reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an intermediate that is cyclized at high temperature to give ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate. Saponification, decarboxylation, and subsequent chlorination yield this compound.
-
Potential Impurities: Unreacted 2-fluoroaniline, partially cyclized intermediates, 4-hydroxy-8-fluoroquinoline (from incomplete chlorination), and potentially regioisomers if the starting aniline is not pure.
-
-
Vilsmeier-Haack Pathway: This route can proceed from 2-fluoroacetanilide, which undergoes a Vilsmeier-Haack reaction with a formylating agent (e.g., POCl₃/DMF) to form the 2-chloro-3-formylquinoline skeleton, which can be further modified. A more direct approach involves the cyclization of N-(2-fluorophenyl)acetamides.
-
Potential Impurities: Unreacted acetanilide, N-formyl derivatives, and products of incomplete cyclization or chlorination. Tar formation can also be an issue if the reaction is not well-controlled.
-
Q2: How can I minimize the formation of tar during the synthesis?
A2: Tar formation, particularly in reactions like the Skraup or Vilsmeier-Haack synthesis, is often due to exothermic and uncontrolled polymerization or degradation reactions. To minimize this:
-
Maintain strict temperature control throughout the reaction. Use an ice bath for initial mixing of reagents if the reaction is highly exothermic.
-
Ensure efficient stirring to prevent localized overheating.
-
Add reagents dropwise or in small portions to control the reaction rate.
-
In the Skraup synthesis, the addition of a mild oxidizing agent and ferrous sulfate can help to control the reaction's vigor.
Q3: What is the best method for purifying crude this compound?
A3: A combination of techniques is often most effective.
-
Aqueous Work-up: After the reaction, a careful aqueous work-up can remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.[1] Suitable solvents must be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1] Common solvents to try for chloroquinolines include ethanol, methanol, isopropanol, or mixtures of ethanol/water or toluene/hexanes.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography using silica gel is recommended. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) can effectively separate the desired product from closely related impurities.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods.
-
HPLC: Provides quantitative information about the purity of the sample and can separate non-volatile impurities. A reversed-phase C18 column is a good starting point.
-
GC-MS: Is excellent for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data, which aids in impurity identification.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-8-fluoroquinoline (Intermediate)
This protocol is based on the Gould-Jacobs reaction.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Heat the mixture at 100-110°C for 2 hours. The ethanol generated during the reaction will distill off.
-
Increase the temperature to 240-250°C and maintain for 30 minutes to effect cyclization. The reaction mixture will solidify upon cooling.
-
To the cooled solid, add a 10% aqueous solution of sodium hydroxide (4 equivalents).
-
Heat the mixture to reflux for 1 hour to saponify the ester.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Heat the acidic mixture to reflux for 4 hours to effect decarboxylation.
-
Cool the mixture in an ice bath. The 4-hydroxy-8-fluoroquinoline will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-8-fluoroquinoline (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise at 0°C.
-
After the addition is complete, slowly heat the reaction mixture to 100-110°C and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
Challenges in the scale-up of 4-Chloro-8-fluoroquinoline production
Welcome to the Technical Support Center for the scale-up of 4-Chloro-8-fluoroquinoline production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when transitioning from laboratory-scale synthesis to large-scale manufacturing.
This section provides solutions to specific issues that may arise during the scale-up of this compound synthesis.
Q1: We are observing a significant decrease in yield and an increase in impurities when scaling up our synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?
A decrease in yield upon scale-up is a common challenge that can be attributed to several factors that become more pronounced at a larger scale, including mass and heat transfer limitations.[1][2] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities.[1] Similarly, inadequate heat removal can cause thermal degradation of reactants and products.
Potential Causes and Solutions:
-
Mass and Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[1]
-
Changes in Reaction Kinetics: Reaction kinetics can be affected by the changing physical parameters of a larger scale, which may alter phase boundaries and mass transfer between phases.[1]
Data Presentation: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (e.g., 250 mL Flask) | Pilot Scale (e.g., 20 L Reactor) | Common Challenges at Scale-Up |
| Stirring Method | Magnetic Stir Bar | Overhead Mechanical Stirrer | Inefficient mixing, dead zones, poor solids suspension. |
| Heat Transfer | High Surface-Area-to-Volume Ratio | Low Surface-Area-to-Volume Ratio | Localized overheating ("hot spots"), potential for runaway reactions.[1] |
| Reagent Addition | Manual, often rapid (e.g., via pipette) | Automated, controlled rate (e.g., pump) | Exotherm difficult to control with rapid addition. |
| Typical Yield | 85-95% | 60-75% (initially) | Yield drop due to side reactions and degradation. |
| Impurity Profile | Low levels of known impurities | Higher levels, potential for new impurities | Formation of tars and polymeric materials.[3] |
Experimental Protocol: Controlled Reagent Addition for Exotherm Management
This protocol helps manage reaction temperature and minimize side reactions by controlling the rate of addition of a critical reagent.
-
Setup: Equip the main reactor with an overhead mechanical stirrer, a temperature probe, and a cooling jacket.
-
Reagent Preparation: Prepare the limiting reagent in a suitable solvent in a separate vessel connected to the main reactor via a programmable syringe or peristaltic pump.
-
Initial Cooldown: Cool the main reactor contents to 5-10°C below the target reaction temperature.
-
Controlled Addition: Begin adding the reagent at a slow, pre-determined rate (e.g., 0.5% of total volume per minute).
-
Temperature Monitoring: Continuously monitor the internal temperature. The control system should be programmed to pause the addition if the temperature exceeds the set point by a defined margin (e.g., > 2°C).
-
Agitation: Ensure efficient agitation throughout the addition to rapidly disperse the incoming reagent and dissipate heat.
-
Completion: After the addition is complete, maintain the reaction at the target temperature and monitor for completion using an appropriate analytical method (e.g., HPLC, TLC).
Visualization: Troubleshooting Logic for Low Yield
Below is a diagram illustrating the logical steps to diagnose the cause of low yield during scale-up.
Caption: Troubleshooting flowchart for diagnosing low yield issues.
Q2: We are struggling with product isolation. The final product is difficult to filter and appears as an inconsistent, often amorphous, solid instead of the expected crystalline form. What is the cause?
Issues with product isolation and inconsistent crystallinity often point to problems with the crystallization process itself, which is highly sensitive to scale-dependent factors.[1] The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is a critical consideration during scale-up.[1]
Potential Causes and Solutions:
-
Rapid Crystallization ("Crashing Out"): Uncontrolled or rapid cooling can lead to the formation of fine particles, amorphous material, or an undesired polymorph.
-
Supersaturation Control: Poor control over supersaturation can lead to spontaneous nucleation, resulting in small, impure crystals.
-
Solvent System: The solvent used for small-scale crystallization may not be optimal for large-scale operations due to differences in solubility curves at different volumes and cooling rates.
Experimental Protocol: Solvent Screening for Optimal Crystallization
-
Solvent Selection: Choose a range of 5-10 potential solvents based on product solubility (high solubility at high temperature, low at room temperature), safety, and boiling point.
-
Solubility Test: In separate vials, determine the approximate solubility of the crude this compound in each solvent at reflux and at room temperature.
-
Crystallization Trial: For promising solvents, prepare saturated solutions of the crude product at an elevated temperature.
-
Controlled Cooling: Allow the solutions to cool slowly and undisturbed to room temperature. If no crystals form, induce crystallization by scratching the vial or placing it in a cold bath.
-
Seeding Strategy: For the most promising solvent system, repeat the process but introduce a small number of seed crystals of the desired polymorph once the solution is supersaturated to promote controlled crystal growth.[1]
-
Analysis: Isolate the crystals from each successful trial by filtration. Analyze the crystal form (e.g., via XRPD, DSC) and purity (e.g., via HPLC) to identify the optimal solvent and conditions.
Visualization: Workflow for Crystallization Development
References
Technical Support Center: Purification of Crude 4-Chloro-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 4-Chloro-8-fluoroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Impurities in crude this compound often stem from the synthetic route used. Common synthesis methods like the Gould-Jacobs or Skraup reactions can lead to several byproducts.[1][2] Potential impurities may include:
-
Unreacted starting materials: Such as the corresponding aniline precursor.
-
Isomeric products: Depending on the regioselectivity of the cyclization reaction, other chloro- or fluoro- substituted quinoline isomers may form.[1]
-
Over-halogenated or under-halogenated species: Molecules with additional or missing halogen atoms.
-
Polymeric materials and tar: These are common in reactions conducted at high temperatures, like the Skraup synthesis.[3]
-
Hydrolyzed byproducts: Where the chloro- group at the 4-position is replaced by a hydroxyl group, forming 8-fluoro-4-hydroxyquinoline.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the crude mixture and to monitor the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value (97-101 °C) is indicative of high purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out Instead of Crystallizing
-
Question: My compound separates as an oil during cooling, not as crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.
-
Solution 1: Choose a lower-boiling point solvent. Ensure the solvent's boiling point is lower than the melting point of this compound (97-101 °C).[4]
-
Solution 2: Reduce the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.[5]
-
Solution 3: Use a solvent mixture. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Solution 4: Add more solvent. The concentration of the compound might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again.[5]
-
Issue 2: Poor Recovery of Purified Product
-
Question: After recrystallization, my yield of pure this compound is very low. How can I improve it?
-
Answer: Low recovery can result from using too much solvent, premature crystallization, or the chosen solvent being too effective at room temperature.
-
Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of boiling solvent required to fully dissolve the crude product.[6]
-
Solution 2: Cool the solution thoroughly. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Solution 3: Concentrate the mother liquor. If a significant amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
-
Column Chromatography
Issue 3: Compound Decomposition on the Column
-
Question: My this compound appears to be decomposing on the silica gel column. How can I prevent this?
-
Answer: Quinolines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to decomposition.
-
Solution 1: Deactivate the silica gel. Prepare a slurry of the silica gel in the chosen eluent and add 0.5-1% triethylamine to neutralize the acidic sites before packing the column.[7]
-
Solution 2: Use an alternative stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds.[3]
-
Solution 3: Work quickly. Minimize the contact time of the compound with the stationary phase by running the column as efficiently as possible.
-
Issue 4: Poor Separation or Tailing of the Product Band
-
Question: My product is streaking or "tailing" on the column, leading to poor separation from impurities. What is the cause and how can I fix it?
-
Answer: Tailing is often caused by strong interactions between the basic quinoline nitrogen and the acidic silica gel.
-
Solution 1: Add a basic modifier to the eluent. As with preventing decomposition, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly reduce tailing by competing for the acidic sites on the silica gel.[7]
-
Solution 2: Optimize the solvent system. Use Thin-Layer Chromatography (TLC) to find a solvent system that provides a good retention factor (Rf) of around 0.25-0.35 for your product and good separation from impurities. A less polar solvent system may reduce tailing in some cases.
-
Data Presentation
Table 1: Suggested Solvents for Recrystallization of this compound
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Rationale for Use |
| Ethanol | Polar | 78 | Good starting point for many aromatic compounds. |
| Methanol | Polar | 65 | Similar to ethanol but with a lower boiling point. |
| Isopropanol | Polar | 82 | Another common alcohol for recrystallization. |
| Ethanol/Water | Polar Mixture | Varies | Can be effective for removing polar impurities; adjust the ratio to optimize solubility. |
| n-Hexane/Ethyl Acetate | Non-polar/Polar Mixture | Varies | A good system for less polar impurities; the compound should be sparingly soluble in hot hexane and soluble in hot ethyl acetate. |
Note: The ideal solvent should dissolve the compound when hot but not when cold. Experimental screening is necessary to determine the optimal solvent or solvent system.
Table 2: Starting Conditions for Column Chromatography of this compound
| Stationary Phase | Mobile Phase (Eluent) | Gradient | Comments |
| Silica Gel (with 0.5% Triethylamine) | Petroleum Ether / Ethyl Acetate | Start with 95:5, gradually increasing the proportion of Ethyl Acetate | A standard system for compounds of intermediate polarity. |
| Silica Gel (with 0.5% Triethylamine) | Dichloromethane / Methanol | Start with 99:1, gradually increasing the proportion of Methanol | Suitable for more polar impurities. |
| Neutral or Basic Alumina | Hexane / Ethyl Acetate | Start with 98:2, gradually increasing the proportion of Ethyl Acetate | A good alternative to silica gel to avoid decomposition of the basic quinoline. |
Note: The optimal conditions should be determined by preliminary TLC analysis.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential recrystallization solvent at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tube gently; a suitable solvent will dissolve the compound completely at or near its boiling point. Allow the solution to cool to room temperature and then in an ice bath. The formation of a significant amount of precipitate indicates a promising solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of petroleum ether/ethyl acetate) to find the optimal eluent for separation.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a layer of sand.
-
In a beaker, prepare a slurry of silica gel (or alumina) in the initial, least polar eluent.
-
Pour the slurry into the column and allow the stationary phase to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the stationary phase.
-
Continuously drain the solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. Gradually increase the polarity of the eluent as the column runs to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Chromatography [chem.rochester.edu]
- 4. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Phototoxicity in 8-Chloro Substituted Fluoroquinolones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing phototoxicity associated with 8-chloro substituted fluoroquinolones.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the phototoxicity of 8-chloro substituted fluoroquinolones?
A1: The phototoxicity of 8-chloro substituted fluoroquinolones is primarily driven by their ability to absorb UVA radiation, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide anions.[1][2][3] Upon UVA exposure, the fluoroquinolone molecule can enter an excited state. This energy can then be transferred to molecular oxygen, creating highly reactive ROS that can cause damage to cellular components like lipids, proteins, and DNA, manifesting as a phototoxic reaction.[1][4] The presence of a halogen, such as chlorine, at the C-8 position of the quinolone nucleus is known to increase the compound's phototoxic potential.[5][6][7]
Q2: How does the substituent at the C-8 position influence phototoxicity?
A2: The substituent at the C-8 position plays a critical role in determining the phototoxic potential of fluoroquinolones. Derivatives with a halogen atom, like chlorine or fluorine, at this position are generally more phototoxic than those with a methoxy group.[5][6][8] Halogenated fluoroquinolones are more prone to photodegradation upon UVA irradiation, which can lead to the formation of reactive intermediates that contribute to cellular damage.[6] In contrast, 8-methoxy fluoroquinolones, such as moxifloxacin, have been shown to be more photostable and significantly less phototoxic.[5][8][9]
Q3: What are the standard in vitro and in vivo models for assessing the phototoxicity of these compounds?
A3: Several standard models are used to assess fluoroquinolone-induced phototoxicity:
-
In Vitro Models: The most widely accepted in vitro method is the 3T3 Neutral Red Uptake (NRU) phototoxicity test.[10][11] This assay compares the cytotoxicity of a compound in the presence and absence of UVA light in a mouse fibroblast cell line (3T3). Other in vitro methods include assays using reconstructed human epidermal models.[11]
-
In Vivo Models: Animal models, most commonly mice and guinea pigs, are used for in vivo assessment.[10] The mouse ear swelling test is a frequently used model where the inflammatory response (erythema and edema) on the ears of mice is measured after systemic administration of the compound and subsequent UVA irradiation.[5][8]
Q4: Are there any strategies to mitigate the phototoxicity of 8-chloro substituted fluoroquinolones during drug development?
A4: Yes, several strategies can be employed:
-
Structural Modification: The most effective strategy is to modify the chemical structure to reduce phototoxic potential. Replacing the 8-chloro substituent with a methoxy group has been shown to significantly decrease phototoxicity.[5][8]
-
Formulation Strategies: Developing formulations that limit the drug's penetration into the skin or that contain antioxidants could potentially reduce phototoxicity.
-
Dosing and Administration: Investigating lower doses or alternative routes of administration might help manage phototoxic effects.
-
Patient Counseling: For compounds that reach clinical stages, advising patients to avoid excessive sun exposure and use broad-spectrum sunscreens is a crucial risk management strategy.[12]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Phototoxicity Assay Results
-
Symptom: Inconsistent IC50 values or Photo-Irritation-Factor (PIF) values in the 3T3 NRU assay.
-
Possible Causes & Troubleshooting Steps:
-
Compound Solubility: Poor aqueous solubility can lead to inaccurate concentrations.[13]
-
Action: Verify the solubility of your compound in the assay medium. Consider using a co-solvent like DMSO, ensuring the final concentration does not affect cell viability. Prepare fresh solutions for each experiment.[13]
-
-
Light Source Calibration: Inconsistent UVA dosage can significantly impact results.
-
Action: Regularly calibrate your UVA light source to ensure a consistent and accurate dose is delivered to the cells.
-
-
Cell Health and Density: Variations in cell health or seeding density can affect their sensitivity to the compound and UVA light.
-
Action: Ensure a consistent cell seeding density and monitor cell morphology and viability before each experiment. Use cells within a specific passage number range.
-
-
Compound Photodegradation: The compound may be degrading in the assay medium upon light exposure, altering its effective concentration.[13]
-
Action: Analyze the stability of the compound in the medium under UVA irradiation using techniques like HPLC.
-
-
Issue 2: Unexpected Cytotoxicity in the Dark Control Group
-
Symptom: Significant cell death is observed in wells treated with the compound but not exposed to UVA light.
-
Possible Causes & Troubleshooting Steps:
-
Intrinsic Cytotoxicity: The compound may be inherently cytotoxic to the 3T3 cells at the tested concentrations.
-
Action: Perform a standard cytotoxicity assay (without UVA exposure) to determine the compound's intrinsic toxicity and establish a non-toxic concentration range for the phototoxicity assay.
-
-
Solvent Toxicity: The solvent used to dissolve the compound may be toxic to the cells at the final concentration.
-
Action: Run a solvent control to assess its effect on cell viability and ensure the final concentration is below the toxic threshold.
-
-
Issue 3: Inconsistent Results in the In Vivo Mouse Ear Swelling Test
-
Symptom: High variability in erythema and edema scores between animals in the same treatment group.
-
Possible Causes & Troubleshooting Steps:
-
Drug Bioavailability: Differences in drug absorption and distribution among animals can lead to variable responses.[14]
-
Action: Ensure consistent drug administration (e.g., route, volume). Consider performing pharmacokinetic studies to understand the drug's distribution to the skin.
-
-
UVA Exposure: Uneven UVA exposure across the ears of the animals.
-
Action: Ensure animals are properly positioned and the UVA source provides uniform irradiation over the entire ear surface.
-
-
Subjective Scoring: Inter-observer variability in scoring erythema and edema.
-
Action: Use a standardized scoring system and have multiple, blinded observers score the reactions. Utilize objective measurement tools like a digital caliper to measure ear thickness.
-
-
Data Presentation
Table 1: Relative Phototoxicity of Selected Fluoroquinolones
| Fluoroquinolone | Substituent at C-8 | Relative Phototoxicity Ranking |
| Lomefloxacin | Fluoro | High[6][12] |
| Sparfloxacin | Fluoro | High[5][15] |
| Fleroxacin | Fluoro | High[12][16] |
| Clinafloxacin | Chloro | High[5][12] |
| Ciprofloxacin | Hydrogen | Low to Moderate[12][16] |
| Moxifloxacin | Methoxy | Very Low[4][5][6] |
| Gatifloxacin | Methoxy | Very Low[5] |
Table 2: Example In Vitro Phototoxicity Data (3T3 NRU Assay)
| Compound | IC50 (-UVA) (µg/mL) | IC50 (+UVA) (µg/mL) | Photo-Irritation-Factor (PIF) | Phototoxicity Classification |
| 8-Chloro-FQ Derivative | >100 | 5.2 | >19.2 | Phototoxic |
| 8-Methoxy-FQ Derivative | >100 | >100 | 1.0 | Non-phototoxic |
| Chlorpromazine (Positive Control) | 12.5 | 0.8 | 15.6 | Phototoxic |
Note: The data presented in this table is illustrative and will vary depending on the specific compound and experimental conditions.
Experimental Protocols
1. In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)
-
Cell Culture: Maintain Balb/c 3T3 mouse fibroblasts in appropriate culture medium.
-
Seeding: Seed cells into two 96-well plates at a density that will not reach confluency within the experimental period.
-
Treatment: After 24 hours, replace the medium with serial dilutions of the test compound in a suitable solvent. Include positive (e.g., chlorpromazine) and negative/vehicle controls.
-
Incubation: Incubate one plate in the dark (-UVA) and the other exposed to a non-cytotoxic dose of UVA light (+UVA).
-
Neutral Red Staining: After incubation, wash the cells and add a medium containing neutral red. Incubate for approximately 3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: Wash the cells and add a destain solution to extract the dye from the lysosomes of viable cells.
-
Measurement: Measure the absorbance of the extracted dye using a spectrophotometer.
-
Data Analysis: Calculate the IC50 values for both the -UVA and +UVA plates. Determine the Photo-Irritation-Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 suggests phototoxic potential.[11]
2. In Vivo Mouse Ear Swelling Test
-
Animal Acclimatization: Acclimatize mice (e.g., BALB/c) to laboratory conditions for at least one week.
-
Compound Administration: Administer the 8-chloro substituted fluoroquinolone to the mice via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.
-
UVA Irradiation: At the time of predicted peak plasma concentration, anesthetize the mice and expose one ear to a specific dose of UVA radiation. The contralateral ear serves as a non-irradiated control.
-
Measurement of Ear Swelling: Measure the thickness of both ears using a digital caliper at various time points post-irradiation (e.g., 0, 24, 48, and 72 hours).
-
Assessment of Erythema: Visually score the erythema on the irradiated ear at the same time points using a standardized scoring system (e.g., 0 = no erythema, 4 = severe erythema).
-
Data Analysis: Calculate the change in ear thickness (swelling) by subtracting the pre-irradiation thickness from the post-irradiation thickness. Compare the ear swelling and erythema scores between the treated and vehicle control groups.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitcentral.com [scitcentral.com]
- 4. Photophysical and phototoxic properties of the antibacterial fluoroquinolones levofloxacin and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitcentral.com [scitcentral.com]
- 8. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Fluoroquinolone antimicrobials: singlet oxygen, superoxide and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Chloro-8-fluoroquinoline and 6-Chloro-8-fluoroquinoline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules. Among the myriad of heterocyclic intermediates, substituted quinolines hold a prominent position due to their prevalence in biologically active compounds and functional materials. This guide provides an objective comparison of two important fluoroquinoline isomers: 4-Chloro-8-fluoroquinoline and 6-Chloro-8-fluoroquinoline. We will delve into their synthesis, comparative reactivity based on available experimental data, and their applications in drug development, offering a comprehensive resource for researchers in the field.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is the first step in evaluating their suitability for specific synthetic transformations. The following table summarizes key properties for both compounds.
| Property | This compound | 6-Chloro-8-fluoroquinoline |
| CAS Number | 63010-72-0 | 52200-53-0 |
| Molecular Formula | C₉H₅ClFN | C₉H₅ClFN |
| Molecular Weight | 181.59 g/mol | 181.59 g/mol |
| Appearance | White to light yellow powder | White to yellow crystal |
| Melting Point | 97-101 °C | 79-81 °C |
Synthesis of Isomers
The synthetic routes to this compound and 6-Chloro-8-fluoroquinoline differ significantly, reflecting the influence of substituent positioning on the choice of cyclization strategy.
Synthesis of this compound
The synthesis of this compound typically proceeds via a cyclization reaction to form the 4-hydroxyquinoline precursor, followed by chlorination. A common approach involves the reaction of 2-fluoroaniline with a suitable three-carbon component, followed by cyclization and subsequent chlorination.
Experimental Protocol: Synthesis of 4-Hydroxy-8-fluoroquinoline and subsequent chlorination
A general procedure for the synthesis of the 4-hydroxy precursor involves the condensation of 2-fluoroaniline with diethyl malonate, followed by a high-temperature cyclization. The resulting 4-hydroxy-8-fluoroquinoline is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product.[1][2][3] The reaction of quinazolones with POCl₃ to form the corresponding chloroquinazolines occurs in two distinct stages that can be controlled by temperature.[1] An initial phosphorylation occurs at temperatures below 25 °C under basic conditions, followed by heating to 70-90 °C to achieve clean conversion to the chloroquinazoline.[1]
References
Comparative Analysis of the Antibacterial Activity of Substituted Chloro-Fluoroquinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antibacterial agents with improved efficacy, particularly against resistant strains, is a cornerstone of modern drug discovery. The quinolone scaffold has proven to be a versatile platform for the development of potent antibiotics. Strategic substitutions on the quinolone ring system can significantly modulate the antibacterial spectrum and potency. This guide provides a comparative analysis of the antibacterial activity of a series of substituted chloro-fluoroquinolone derivatives, offering insights into their structure-activity relationships.
Data Presentation: Antibacterial Activity of 8-Nitrofluoroquinolone Derivatives
The antibacterial efficacy of a series of synthesized 8-nitrofluoroquinolone derivatives was evaluated against Gram-negative (Escherichia coli ATCC 8739) and Gram-positive (Staphylococcus aureus ATCC 6538) bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each compound. The results are summarized in the table below. The parent synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (designated as 3 ), and its derivatives with various primary amine appendages at the C-7 position (9a-g ) were compared against the well-established fluoroquinolone, Ciprofloxacin.
| Compound ID | Substituent at C-7 | MIC (µg/mL) vs. E. coli ATCC 8739 | MIC (µg/mL) vs. S. aureus ATCC 6538 |
| 3 | -Cl | 4.7 | 0.97 |
| 9a | p-toluidine | 37.5 | >100 |
| 9b | p-chloroaniline | 15 | 0.65 |
| 9c | aniline | >100 | ND |
| 9d | 2-amino-4-chlorophenol | ND | 3.5 |
| 9e | glycine | 10 | 4 |
| 9f | L-phenylalanine | 10 | 5 |
| 9g | n-butylamine | 8.8 | 1.20 |
| Ciprofloxacin | N/A (Reference) | 0.00915 | 0.22 |
| *ND: Not Determined |
Data sourced from a study on the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives.[1][2][3][4]
Experimental Protocols
The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9][10][11][12][13]
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Stock Solutions:
-
Antimicrobial compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Sterile 96-well microtiter plates are used.
-
A serial two-fold dilution of each antimicrobial stock solution is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) directly in the wells of the microtiter plate. The final volume in each well is typically 50-100 µL.
-
The range of concentrations tested should be appropriate to determine the MIC of the compounds.
-
A positive control well (containing only the growth medium and bacterial inoculum) and a negative control well (containing only the growth medium) are included on each plate.
-
-
Preparation of Bacterial Inoculum:
-
The test bacteria are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are used to prepare a bacterial suspension in a sterile saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in the final desired concentration of the antimicrobial and the bacteria.
-
The plates are covered and incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Interpretation of Results:
-
After incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Mandatory Visualization
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[14][15] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.[14][15]
Caption: Inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones.
Experimental Workflow for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The workflow ensures reproducibility and provides quantitative results for comparing the potency of different compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. researchgate.net [researchgate.net]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
A Comparative Guide to the Structure-Activity Relationship of 8-Fluoroquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The 8-fluoroquinoline scaffold represents a significant pharmacophore in medicinal chemistry, giving rise to a diverse range of therapeutic agents. The strategic incorporation of a fluorine atom at the 8-position of the quinoline ring profoundly influences the compound's electronic properties and biological activity. This guide provides a comparative analysis of 8-fluoroquinoline derivatives, focusing on their structure-activity relationships (SAR) in antibacterial and anticancer applications. Experimental data is presented to support these relationships, along with detailed methodologies for key assays.
Core Structure and Key Positions for Modification
The fundamental 8-fluoroquinoline structure offers several key positions for chemical modification to modulate biological activity, spectrum, and pharmacokinetic properties. The numbering of the quinolone ring is crucial for understanding the SAR. The fluorine atom at the C-8 position is a defining feature of this class of compounds.
Structure-Activity Relationship (SAR) of 8-Fluoroquinoline Derivatives
The biological activity of 8-fluoroquinoline compounds is intricately linked to the nature of substituents at various positions on the quinolone ring.
Antibacterial Activity
The antibacterial efficacy of fluoroquinolones, including the 8-fluoro derivatives, primarily stems from their inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death.[1] The SAR for antibacterial activity can be summarized as follows:
-
N-1 Position: Substitution at the N-1 position is critical for antibacterial potency. Small, lipophilic groups like cyclopropyl or ethyl groups are often favored as they can enhance activity against both Gram-positive and Gram-negative bacteria.
-
C-3 Position: The carboxylic acid at the C-3 position is essential for binding to the target enzymes, DNA gyrase and topoisomerase IV.[2] Modification of this group to a carboxamide has been explored to create derivatives with potentially improved properties.[1]
-
C-6 Position: While this guide focuses on 8-fluoroquinolines, it is important to note that a fluorine atom at the C-6 position is a common feature in many potent fluoroquinolones, significantly enhancing their antibacterial activity.[2]
-
C-7 Position: The substituent at the C-7 position plays a crucial role in determining the antibacterial spectrum and potency. Bulky heterocyclic amines, such as piperazine and its derivatives, are frequently incorporated at this position and are known to improve activity against Gram-negative bacteria.[3]
-
C-8 Position: The fluorine atom at the C-8 position can increase in vivo activity.[4] The introduction of a halogen at this position has been shown to improve the overall efficacy of the compounds.
Anticancer Activity
Several fluoroquinolone derivatives have demonstrated significant anticancer potential, often attributed to their ability to inhibit human topoisomerase II, an enzyme vital for DNA replication in rapidly dividing cancer cells.[5][6] This mechanism mirrors their antibacterial action but is directed towards eukaryotic cells. The SAR for anticancer activity reveals several key insights:
-
N-1 Position: Similar to antibacterial activity, a cyclopropyl group at the N-1 position is often associated with enhanced anticancer effects.[7]
-
C-3 Position: The carboxylic acid group at C-3 can be modified to improve anticancer potency. Esterification and amidification of this group have been shown to boost the anticancer properties of some derivatives.[8]
-
C-7 Position: Hybridization with other biologically active moieties at the C-7 position, such as N-acylarylhydrazone, oxadiazole, or semicarbazide, can greatly impact their antiproliferative potential.[8]
-
C-8 Position: A fluorine atom at the C-8 position has been found to increase the activity of quinolones against mammalian topoisomerase II enzymes.[7] A methoxy group at this position has also been reported to improve antitumor activity.[4]
Comparative Performance Data
The following tables summarize the in vitro antibacterial and anticancer activities of various 8-fluoroquinoline derivatives and compare them with other relevant compounds.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL) of 8-Fluoroquinoline Derivatives
| Compound/Derivative | R1-Substituent | R7-Substituent | S. aureus | E. coli | Reference |
| 8-Nitrofluoroquinolone 1 | Cyclopropyl | p-toluidine | 2 | >100 | [9] |
| 8-Nitrofluoroquinolone 2 | Cyclopropyl | p-chloroaniline | 5 | >100 | [9] |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | 0.25-1 | 0.015-0.12 | [3] |
| Norfloxacin | Ethyl | Piperazinyl | 1-4 | 0.06-0.25 | [10] |
Table 2: Anticancer Activity (IC50 in µM) of 8-Fluoroquinoline Derivatives
| Compound/Derivative | R7-Substituent | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | Reference |
| CP Derivative 5a | Thiazole derivative | - | - | 2.02 | [8] |
| CP Derivative 7a | Substituted piperazine | - | - | Potent | [11] |
| FQ10 | Not Specified | - | - | 0.0496 | [12] |
| Ciprofloxacin | Piperazinyl | >100 | >100 | >100 | [13] |
| Doxorubicin (Standard) | - | 0.04-0.8 | 0.05-1.5 | 0.1-1.0 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile broth medium and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the 8-fluoroquinoline compounds are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with the bacterial suspension (growth control) are included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[14]
MTT Assay for Cytotoxicity (IC50) Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the 8-fluoroquinoline compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration.[15][16]
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the structure-activity relationship and experimental procedures for 8-fluoroquinoline compounds.
Caption: Key positions for modification on the 8-fluoroquinoline scaffold and their influence on biological activity.
Caption: Simplified signaling pathway for the anticancer activity of fluoroquinolones.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Methods for Fluoroquinolone Quantification
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of fluoroquinolone antibiotics. It is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of these pharmaceutical compounds. The guide outlines key performance characteristics and detailed experimental protocols to assist in method selection and implementation.
Comparison of Validated HPLC Methods
Two distinct reversed-phase HPLC (RP-HPLC) methods are compared below. Method 1 details the simultaneous quantification of eight different fluoroquinolones, showcasing a broad-spectrum approach. Method 2 focuses on the specific and sensitive determination of a single fluoroquinolone, ciprofloxacin, a widely used antibiotic.
| Parameter | Method 1: Simultaneous Quantification of Eight Fluoroquinolones[1] | Method 2: Quantification of Ciprofloxacin Hydrochloride[2] |
| Analytes | Enoxacin, Norfloxacin, Ciprofloxacin, Levofloxacin, Moxifloxacin, Enrofloxacin, Sparfloxacin, Marbofloxacin | Ciprofloxacin Hydrochloride |
| Column | Chromolith® RP-18 endcapped (150 x 4.6 mm) | C-18 column (LichroCART® 125x4mm, 5µm) |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 5.5; 15 mM) (13:87, v/v) | Methanol: buffer (0.025M Orthophosphoric acid with pH adjusted to 3.0±0.1 with triethylamine) (40:60 v/v) |
| Flow Rate | 2 mL/min | 2.0 mL/min |
| Detection | UV at 280 nm | UV at 278 nm |
| Linearity Range | 15-35 µg/mL (for each compound) | 10-50 µg/ml |
| Correlation Coefficient (r) | ≥ 0.996 | Not explicitly stated, but linearity was established. |
| Precision (% RSD) | Intra- and inter-day precision were < 2 % | Not explicitly stated, but the method was found to be precise. |
| Accuracy (Recovery) | 98 to 102 % | The amounts obtained by the proposed method are between 94.8% and 113.8%. |
| Limit of Detection (LOD) | Not reported | Not reported |
| Limit of Quantitation (LOQ) | Not reported | Not reported |
Experimental Protocols
Method 1: Simultaneous Quantification of Eight Fluoroquinolones
This method is designed for the simultaneous determination of enoxacin, norfloxacin, ciprofloxacin, levofloxacin, moxifloxacin, enrofloxacin, sparfloxacin, and marbofloxacin in bulk form and pharmaceutical products.[1]
1. Standard Solution Preparation:
-
Individual stock solutions of ciprofloxacin, levofloxacin, and moxifloxacin were prepared in HPLC-grade water at a concentration of 1 mg/mL.[1]
-
Stock solutions of enoxacin and norfloxacin were prepared in 0.1 M NaOH at 1 mg/mL.[1]
-
Stock solutions of enrofloxacin, marbofloxacin, and sparfloxacin were prepared in ethanol at 1 mg/mL.[1]
-
Working solutions were prepared by diluting the stock solutions with the mobile phase to achieve concentrations within the calibration range (15, 20, 25, 30, and 35 µg/mL).[1]
2. Sample Preparation:
-
For bulk drug analysis, an appropriate amount of the fluoroquinolone powder is dissolved in the mobile phase to achieve a known concentration.
-
For pharmaceutical formulations, a quantity of powdered tablets equivalent to 25 mg of the fluoroquinolone is transferred to a 100 mL volumetric flask and dissolved in the mobile phase.[1] A 5 mL aliquot of this solution is then diluted to 50 mL with the mobile phase.[1]
-
All solutions must be filtered through a 0.45 µm filter prior to injection.
3. Chromatographic Conditions:
-
Column: Chromolith® RP-18 endcapped (150 x 4.6 mm) maintained at 25 °C.[1]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 5.5; 15 mM) in a ratio of 13:87 (v/v).[1]
-
Flow Rate: Isocratic elution at 2 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: UV detection at a wavelength of 280 nm.[1]
4. Validation Procedure:
-
The method was validated according to the International Conference on Harmonization (ICH) Q2(R1) guideline, assessing specificity, linearity, precision, and accuracy.[1]
-
Linearity: Assessed by constructing calibration curves at five concentration levels for each analyte.[1]
-
Accuracy: Evaluated by performing recovery studies at three different concentration levels (15, 25, and 35 µg/mL) in triplicate.[1]
-
Precision: Determined by analyzing replicate samples on the same day (intra-day) and on different days (inter-day).[1]
Method 2: Quantification of Ciprofloxacin Hydrochloride
This method is a simple and rapid procedure for the estimation of Ciprofloxacin Hydrochloride in tablet formulations.[2]
1. Standard Solution Preparation:
-
A stock solution of standard Ciprofloxacin HCl (25mg) is prepared by dissolving it in 50mL of the mobile phase.[2]
-
A working standard solution of 0.02 mg/mL is prepared by diluting the stock solution.[2]
-
For linearity studies, a series of dilutions are made to obtain concentrations ranging from 10-50 µg/ml.[2]
2. Sample Preparation:
-
Twenty tablets are weighed and finely powdered.
-
A quantity of the powder equivalent to a specific amount of Ciprofloxacin HCl is accurately weighed and transferred to a volumetric flask.
-
The powder is dissolved in the mobile phase, and the solution is sonicated and filtered.
-
Further dilutions are made with the mobile phase to obtain a concentration within the linear range.
3. Chromatographic Conditions:
-
Column: C-18 column (LichroCART® 125x4mm, 5µm) with a silica guard column.[2]
-
Mobile Phase: A mixture of methanol and a buffer solution (0.025M Orthophosphoric acid with the pH adjusted to 3.0±0.1 with triethylamine) in a 40:60 v/v ratio.[2]
-
Flow Rate: Isocratic elution at 2.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Detection: UV detection at a wavelength of 278 nm.[2]
4. Validation Procedure:
-
The method was validated as per ICH guidelines for linearity, specificity, accuracy, precision, and system suitability.[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Established by analyzing five different concentrations of the standard solution.[2]
-
Accuracy: Determined by the recovery of known amounts of the standard added to the sample.
-
Precision: Assessed by the repeatability of the results for a series of measurements.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the validation of an HPLC method for fluoroquinolone quantification, as outlined by the ICH guidelines.
Caption: General workflow for HPLC method validation.
References
A Comparative Analysis of Fluoroquinolone Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination, and their inhibition leads to rapid bactericidal activity.[1] This guide provides an objective, data-driven comparison of the performance of various fluoroquinolones, focusing on their antibacterial potency, target enzyme inhibition, cytotoxicity, and propensity for resistance development.
Mechanism of Action
Fluoroquinolones exert their bactericidal effect by stabilizing a ternary complex consisting of the topoisomerase enzyme and cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which ultimately triggers cell death.[1] The primary target of fluoroquinolones generally differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[2] However, newer generation fluoroquinolones often exhibit potent dual-targeting capabilities.
Caption: Mechanism of action of fluoroquinolones in a bacterial cell.
Comparative Antibacterial Potency: Minimum Inhibitory Concentrations (MIC)
The in vitro potency of fluoroquinolones is most commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the comparative MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of several key fluoroquinolones against common Gram-positive and Gram-negative pathogens.
Table 1: Comparative in vitro Activity of Fluoroquinolones against Gram-Positive Bacteria (MIC in µg/mL)
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus (MSSA) | Ciprofloxacin | 0.5 | 1 |
| Levofloxacin | 0.5 | 1 | |
| Moxifloxacin | 0.06 | 0.12 | |
| Delafloxacin | ≤0.004 | 0.25 | |
| Staphylococcus aureus (MRSA) | Ciprofloxacin | 8 | >32 |
| Levofloxacin | 4 | >32 | |
| Moxifloxacin | 1 | 4 | |
| Delafloxacin | 0.06 | 0.25 | |
| Streptococcus pneumoniae | Ciprofloxacin | 2 | 2 |
| Levofloxacin | 1 | 1 | |
| Moxifloxacin | 0.12 | 0.25 | |
| Gatifloxacin | 0.25 | 0.5 |
Note: Data compiled from multiple sources.[3][4][5] MIC values can vary based on geographic location and testing methodology.
Table 2: Comparative in vitro Activity of Fluoroquinolones against Gram-Negative Bacteria (MIC in µg/mL)
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| Escherichia coli | Ciprofloxacin | 0.015 | 0.06 |
| Levofloxacin | 0.03 | 0.12 | |
| Moxifloxacin | 0.03 | 0.12 | |
| Delafloxacin | 0.015 | 0.25 | |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.25 | 1 |
| Levofloxacin | 0.5 | 2 | |
| Moxifloxacin | 2 | 8 | |
| Delafloxacin | 0.25 | 1 | |
| Klebsiella pneumoniae | Ciprofloxacin | 0.03 | 0.12 |
| Levofloxacin | ≤0.12 | >4 | |
| Moxifloxacin | 0.06 | 0.5 | |
| Delafloxacin | 0.12 | >4 |
Note: Data compiled from multiple sources.[1][3][6] MIC values can vary based on geographic location and testing methodology.
Inhibition of Target Enzymes: IC₅₀ Values
The inhibitory activity of fluoroquinolones against their target enzymes, DNA gyrase and topoisomerase IV, can be quantified by determining the 50% inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.
Table 3: Comparative IC₅₀ Values (µg/mL) of Fluoroquinolones against Bacterial Topoisomerases
| Fluoroquinolone | S. aureus Topoisomerase IV | S. aureus DNA Gyrase | E. coli DNA Gyrase |
| Ciprofloxacin | 3.0 | 27.5 | 0.5-1.5 |
| Levofloxacin | - | - | - |
| Moxifloxacin | 1.0 | 11.9 | - |
| Gatifloxacin | - | - | - |
Propensity for Resistance Development
The emergence of bacterial resistance is a significant challenge in the clinical use of fluoroquinolones. Resistance typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. Overexpression of efflux pumps can also contribute to reduced susceptibility.
Studies have shown that different fluoroquinolones have varying propensities for selecting resistant mutants. For instance, in studies with S. pneumoniae, the C-8-methoxyquinolones (moxifloxacin and gatifloxacin) demonstrated a lower tendency to select for resistant mutants compared to levofloxacin.[3] Similarly, levofloxacin has been observed to select for resistant strains of P. aeruginosa at a significantly higher rate than ciprofloxacin.[3]
Cytotoxicity Profile
While fluoroquinolones target bacterial enzymes, they can also interact with mammalian topoisomerase II, which can lead to cytotoxicity. The cytotoxic potential is often evaluated by determining the 50% cytotoxic concentration (CC₅₀) in various mammalian cell lines.
Table 4: Comparative Cytotoxicity of Fluoroquinolones in Mammalian Cell Lines (CC₅₀ in µM)
| Fluoroquinolone | HepG2 (Human Liver) | VERO (Monkey Kidney) |
| Ciprofloxacin | ~200-400 | - |
| Levofloxacin | >100 | - |
| Moxifloxacin | - | - |
| Novel Ciprofloxacin Derivative I | - | 349.03 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from fresh bacterial colonies. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antibiotic Dilution: Serial twofold dilutions of the fluoroquinolones are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: Workflow for MIC Determination by Broth Microdilution.
Topoisomerase II Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the appropriate buffer.
-
Compound Addition: Varying concentrations of the fluoroquinolone inhibitor are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.
-
Quantification: The intensity of the DNA bands is quantified using densitometry to determine the IC₅₀ value.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Mammalian cells (e.g., HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the fluoroquinolone. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The CC₅₀ value is calculated from the dose-response curve.
Caption: Logical relationships in the evaluation of fluoroquinolones.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Primary Targets of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone Resistance in Streptococcus pneumoniae in United States since 1994-1995 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. The cytotoxic effect of fleroxacin and ciprofloxacin on transitional cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 4-Chloro-8-fluoroquinoline and its Precursors: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of key chemical intermediates is paramount for synthesis confirmation, quality control, and reaction monitoring. This guide provides a detailed spectroscopic comparison of the versatile quinoline derivative, 4-Chloro-8-fluoroquinoline, and its common precursors, 2-fluoroaniline and diethyl (ethoxymethylene)malonate.
This document presents a summary of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) data. While experimental data is provided for the precursors, the spectroscopic data for this compound is based on computational predictions due to the limited availability of published experimental spectra. Detailed experimental protocols for these analytical techniques are also included to support researchers in their laboratory work.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This allows for a direct comparison of the changes in spectral features as the quinoline ring system is synthesized and functionalized.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Predicted: Aromatic protons expected in the range of 7.0-9.0 ppm. Specific shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and the nitrogen in the quinoline ring. | Predicted: Aromatic carbons expected in the range of 110-160 ppm. Carbons attached to chlorine and fluorine will show characteristic shifts. |
| 2-Fluoroaniline | Aromatic protons typically observed between 6.6 and 7.0 ppm. The amino group protons (NH₂) often appear as a broad singlet. | Aromatic carbons are observed in the range of 115-157 ppm. The carbon bearing the fluorine atom will exhibit a large coupling constant (¹JCF). |
| Diethyl (ethoxymethylene)malonate | Olefinic proton (~8.5 ppm), quartet for the methylene groups of the ethyl esters (~4.2 ppm), and triplets for the methyl groups of the ethyl esters (~1.3 ppm). | Carbonyl carbons (~165 ppm), olefinic carbons, and aliphatic carbons of the ethyl groups. |
Table 2: FT-IR and Mass Spectrometry Data
| Compound | FT-IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Predicted: Aromatic C-H stretching (~3000-3100), C=C and C=N stretching in the aromatic ring (~1400-1600), C-Cl stretching (~700-800), and C-F stretching (~1000-1300). | Molecular Ion (M⁺): 181.01 (for C₉H₅ClFN). Fragmentation may involve the loss of chlorine and/or fluorine. |
| 2-Fluoroaniline | N-H stretching of the primary amine (two bands around 3300-3500), aromatic C-H stretching (~3000-3100), C=C stretching (~1450-1600), and C-F stretching (~1200-1300). | Molecular Ion (M⁺): 111.05 (for C₆H₆FN). |
| Diethyl (ethoxymethylene)malonate | C=O stretching of the ester (~1720), C=C stretching (~1640), and C-O stretching (~1250). | Molecular Ion (M⁺): 216.10 (for C₁₀H₁₆O₅). |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. For quantitative analysis, a known amount of an internal standard can be added.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
ATR-FTIR:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
-
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
Analysis: Introduce the sample solution into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS). The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the analyte's properties and the desired information.
Visualizing the Synthesis Pathway
The following diagram illustrates a common synthetic route to this compound from its precursors.
Caption: Synthetic pathway for this compound.
This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors. The combination of tabulated data, detailed experimental protocols, and a visual representation of the synthesis workflow aims to facilitate a deeper understanding and more efficient utilization of these important chemical compounds.
Novel Quinolones Demonstrate Potent In Vitro Activity Against Drug-Resistant Bacteria
A comparative analysis of the latest generation of quinolone antibiotics reveals significant efficacy against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. These findings offer promising avenues for combating the growing threat of antimicrobial resistance.
Researchers and drug development professionals are continuously seeking new agents to overcome the challenges posed by multi-drug resistant (MDR) bacteria. A new wave of quinolone derivatives is showing considerable promise in this ongoing battle. This guide provides a comparative overview of the in vitro activity of several novel quinolones, supported by experimental data and detailed methodologies, to aid in the evaluation of their potential as next-generation therapeutics.
Comparative In Vitro Activity
The in vitro efficacy of novel quinolones is most commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The lower the MIC value, the more potent the antibiotic. The following table summarizes the MIC values for several novel quinolones against key resistant bacterial strains, including MRSA and P. aeruginosa. Data has been compiled from multiple recent studies to provide a comprehensive comparison.
| Novel Quinolone | Resistant Bacterium | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Delafloxacin | MRSA | 0.004 - 4 | 0.12 | 0.5 | [1] |
| P. aeruginosa | 0.015 - >128 | 1 | 8 | [1] | |
| Moxifloxacin | MRSA | ≤0.06 - >32 | 0.12 | 16 | [2] |
| S. pneumoniae (penicillin-sensitive) | 0.06 - 0.25 | 0.12 | 0.12 | [3] | |
| Sitafloxacin | MRSA | 0.03 - 1 | 0.25 | 0.5 | [4] |
| Bacteroides fragilis group | ≤0.06 - 16 | 0.5 | 2 | [5] | |
| Clinafloxacin | MRSA | 0.015 - 0.5 | 0.06 | 0.12 | [4] |
| S. pneumoniae (penicillin-sensitive) | 0.03 - 0.12 | 0.06 | 0.06 | [3] | |
| Garenoxacin (BMS-284756) | MRSA (ciprofloxacin-resistant) | 0.008 - 1 | 0.06 | 0.25 | [2][6] |
| S. aureus (all strains) | ≤0.008 - 1 | 0.03 | 0.06 | [6] |
MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of in vitro activity of these novel quinolones relies on standardized and reproducible experimental protocols. The most common methods employed in the cited studies are broth microdilution and agar dilution, performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture, typically grown on an appropriate agar medium. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the novel quinolone are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). The final concentrations in the microtiter plate typically range from 0.001 to 128 µg/mL.
-
Inoculation and Incubation: Each well of a 96-well microtiter plate, containing a specific concentration of the antibiotic, is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism, as detected by the unaided eye.
Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Antibiotic-Containing Agar Plates: Serial twofold dilutions of the novel quinolone are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Preparation of Bacterial Inoculum: Similar to the broth microdilution method, a standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation and Incubation: The prepared bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar surface.
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in evaluating these novel quinolones and their mechanism of action, the following diagrams have been generated.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of novel quinolones.
Conclusion
The data presented in this guide highlights the potent in vitro activity of several novel quinolones against clinically important resistant bacteria. The enhanced activity of compounds like delafloxacin, sitafloxacin, and garenoxacin against MRSA and other challenging pathogens underscores their potential to address unmet medical needs in the treatment of bacterial infections.[1][6][7][8] The continued development and evaluation of these and other new quinolones are crucial steps in the global effort to combat antimicrobial resistance. Further in vivo studies and clinical trials are warranted to fully assess the therapeutic potential of these promising agents.
References
- 1. Delafloxacin: a novel fluoroquinolone with activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Activities of Newer Quinolones against Bacteroides Group Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased in vitro activity of the novel des-fluoro(6) quinolone BMS-284756 against genetically defined clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolone derivatives and their activities against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.csiro.au [discovery.csiro.au]
A Head-to-Head Battle: Suzuki vs. Stille Coupling for Quinoline Functionalization
For researchers, scientists, and drug development professionals, the efficient functionalization of the quinoline scaffold is a critical step in the synthesis of novel therapeutics and functional materials. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out as powerful and versatile methods for forging new carbon-carbon bonds. This guide provides an objective, data-driven comparison of these two stalwart reactions for the functionalization of quinolines, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal synthetic strategy.
The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The ability to precisely introduce diverse substituents onto the quinoline core is paramount for modulating pharmacological activity, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR). Both Suzuki and Stille couplings, catalyzed by palladium complexes, have proven indispensable in this endeavor.
The Suzuki-Miyaura coupling utilizes organoboron reagents (boronic acids or esters) and requires a base for activation.[1] Its low toxicity profile and the commercial availability of a vast library of boronic acids have contributed to its widespread adoption.[2] In contrast, the Stille coupling employs organotin reagents (stannanes) and often proceeds under neutral conditions, offering excellent functional group tolerance.[2] However, the inherent toxicity of organotin compounds and the challenges associated with the removal of tin byproducts are significant drawbacks.[2]
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Reagent Stability | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mildly basic conditions |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be difficult to remove from the reaction mixture |
Performance Comparison: Experimental Data
While direct head-to-head comparative studies on a single quinoline substrate are scarce in the literature, data from analogous azaheterocyclic systems, such as chloropyridines, and specific examples of quinoline functionalization provide a strong basis for comparison. The following tables summarize typical reaction conditions and yields.
Table 1: Suzuki Coupling of Haloquinolines
| Haloquinoline | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85-95[3] |
| 2-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | ~90[3] |
| 3-Bromoquinoline | Isoxazole boronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 88[1] |
| 6-Bromoquinoline | Arylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 70-90 |
Table 2: Stille Coupling of Halo-N-Heterocycles (as a proxy for Haloquinolines)
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Arylstannane | Pd₂(dba)₃ (2.5) | P(fur)₃ (10) | - | NMP | 100 | 24 | 70-85[2] |
| Diazocine-Br | 4-Bromotoluene | Pd(OAc)₂ (5) | XPhos (15) | CsF | Dioxane | 80 | 4 | 92[4] |
| Diazocine-Br | 4-Bromoanisole | Pd(OAc)₂ (5) | XPhos (15) | CsF | Dioxane | 80 | 4 | 90[4] |
| Diazocine-Br | 1-Bromo-2-isopropylbenzene | Pd(OAc)₂ (5) | XPhos (15) | CsF | Dioxane | 80 | 16 | 86[4] |
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Chloroquinoline
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloroquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).[3] The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Degassed toluene (5 mL) and degassed water (1 mL) are added to the flask.[3] The reaction mixture is heated to 100 °C and stirred for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
General Protocol for Stille Coupling of a Halo-Azaheterocycle
To a flame-dried Schlenk flask under an inert atmosphere, add the halo-azaheterocycle (1.0 mmol), the organostannane (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a degassed solvent such as DMF or dioxane.[2] In some cases, a copper(I) iodide (CuI) co-catalyst can be beneficial. The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C and stirred for 4 to 48 hours.[2] Upon completion, the reaction is cooled to room temperature. Work-up often involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting mixture is filtered, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.[5]
Catalytic Cycles
The catalytic cycles for both Suzuki and Stille couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step.
Catalytic Cycle of the Suzuki-Miyaura Coupling.
Catalytic Cycle of the Stille Coupling.
Discussion and Recommendations
The choice between Suzuki and Stille coupling for quinoline functionalization is nuanced and depends on several factors.
Suzuki Coupling:
-
Advantages: The primary advantages of the Suzuki coupling are the low toxicity of the organoboron reagents and byproducts, and the vast commercial availability of boronic acids and their derivatives.[2] This makes it a more environmentally friendly and often more convenient option, particularly for high-throughput synthesis and library generation.
-
Disadvantages: The requirement of a base can be a limitation when working with base-sensitive substrates. Additionally, protodeboronation, the cleavage of the C-B bond by a proton source, can be a competing side reaction, reducing the yield of the desired product.[2]
Stille Coupling:
-
Advantages: The Stille coupling's main strength lies in its exceptional functional group tolerance, as it typically proceeds under neutral conditions.[2] Organostannanes are also generally stable to air and moisture.[2] This makes it a robust choice for complex molecules with sensitive functionalities. For substrates with significant steric hindrance, the Stille coupling can sometimes outperform the Suzuki reaction.[4]
-
Disadvantages: The high toxicity of organotin compounds is a major concern, necessitating careful handling and disposal procedures.[2] The removal of tin-containing byproducts from the final product can also be challenging and may require specific purification techniques.[5]
Recommendations:
For initial explorations of quinoline functionalization, the Suzuki-Miyaura coupling is generally the recommended first choice due to its greener profile, the wide availability of reagents, and simpler purification procedures.[2] However, if the quinoline substrate or the coupling partner contains base-sensitive functional groups, or if steric hindrance proves to be a significant challenge, the Stille coupling presents a powerful and reliable alternative .[4]
Ultimately, the optimal choice will depend on the specific molecular context, the desired scale of the reaction, and the available resources. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and successfully achieve their synthetic goals in the exciting field of quinoline chemistry.
References
A Comparative Guide to the Efficacy of New Fluoroquinolones Versus Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of newer-generation fluoroquinolones against the established second-generation agent, ciprofloxacin. The following sections present a synthesis of in vitro and clinical data, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.
Executive Summary
The landscape of antibacterial therapy has evolved with the introduction of newer fluoroquinolones designed to address the limitations of earlier agents like ciprofloxacin. These newer drugs, including levofloxacin, moxifloxacin, gemifloxacin, and delafloxacin, generally offer an expanded spectrum of activity, particularly against Gram-positive and atypical pathogens, and improved pharmacokinetic profiles allowing for once-daily dosing.[1][2] While ciprofloxacin remains a potent agent against many Gram-negative bacteria, the enhanced activity of newer fluoroquinolones against resistant strains of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) marks a significant advancement in this class of antibiotics.[3][4] This guide delves into the comparative efficacy of these agents, presenting quantitative data from in vitro studies and clinical trials to inform research and development efforts.
In Vitro Activity: A Quantitative Comparison
The in vitro potency of fluoroquinolones is a key indicator of their potential clinical efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for comparing the activity of different agents against a range of pathogens.
Newer fluoroquinolones generally exhibit lower MIC90 values against Gram-positive organisms compared to ciprofloxacin.[4][5] For instance, gemifloxacin has demonstrated significantly greater potency against both ciprofloxacin-susceptible and -resistant strains of Streptococcus pneumoniae.[6] Delafloxacin has shown superior activity against MRSA and even some ciprofloxacin-resistant Pseudomonas aeruginosa isolates.[7][8]
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Selected Fluoroquinolones
| Organism | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gemifloxacin | Delafloxacin |
| Streptococcus pneumoniae | 2[9] | 1[9] | 0.25[9] | 0.03[9] | 0.015[4] |
| Staphylococcus aureus (MSSA) | 1 | 0.5 | 0.12 | 0.06 | ≤0.008[7] |
| Staphylococcus aureus (MRSA) | >32 | 8 | 4 | 8 | 0.25[4] |
| Escherichia coli | ≤0.25[10] | ≤0.25 | 0.12 | 0.06 | 0.03[7] |
| Pseudomonas aeruginosa | 2[10] | 4[10] | 8 | 8 | 0.25[7] |
| Haemophilus influenzae | ≤0.03 | ≤0.03 | ≤0.03 | ≤0.015 | - |
| Moraxella catarrhalis | ≤0.03 | ≤0.06 | 0.06 | ≤0.015 | - |
Note: MIC values can vary depending on the study and geographic location. The data presented here is a synthesis from multiple sources for comparative purposes.
Clinical Efficacy: Head-to-Head Trials
Clinical trials provide the ultimate assessment of an antibiotic's efficacy and safety in treating infections. Several randomized, controlled trials have directly compared newer fluoroquinolones to ciprofloxacin for various indications.
Complicated Urinary Tract Infections (cUTI) and Acute Pyelonephritis (AP)
A multicenter, double-blind, randomized study compared a 5-day course of levofloxacin (750 mg once daily) to a 10-day course of ciprofloxacin (400/500 mg twice daily) for the treatment of cUTI and AP. The study found that the shorter course of levofloxacin was non-inferior to the longer course of ciprofloxacin, with comparable microbiological eradication and clinical success rates.[11][12]
Table 2: Efficacy of Levofloxacin vs. Ciprofloxacin in cUTI and Acute Pyelonephritis
| Outcome | Levofloxacin (5 days) | Ciprofloxacin (10 days) | 95% Confidence Interval |
| Microbiological Eradication (Modified Intent-to-Treat) | 79.8% | 77.5% | -8.8% to 4.1% |
| Microbiological Eradication (Microbiologically Evaluable) | 88.3% | 86.7% | -7.4% to 4.2% |
Source: Based on data from a multicenter, double-blind, randomized trial.[11]
Community-Acquired Pneumonia (CAP)
Newer fluoroquinolones, often referred to as "respiratory fluoroquinolones," have demonstrated enhanced activity against key respiratory pathogens like Streptococcus pneumoniae. Clinical trials have shown that moxifloxacin is as effective and well-tolerated as other standard antibiotic regimens for CAP, with a potentially better pathogen eradication rate compared to beta-lactam-based therapies.[13][14] Similarly, gemifloxacin has shown high clinical success rates in the empirical treatment of CAP.[15]
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Delafloxacin has emerged as a potent agent for ABSSSI, with activity against both Gram-positive (including MRSA) and Gram-negative pathogens. Phase III studies have demonstrated the non-inferiority of delafloxacin compared to vancomycin plus aztreonam.[4] A Phase 2 trial showed significantly greater cure rates with delafloxacin compared to vancomycin, particularly in obese patients.[16]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized in vitro susceptibility testing procedure.
1. Preparation of Bacterial Inoculum:
-
A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antibiotic Dilutions:
-
Serial twofold dilutions of the fluoroquinolones are prepared in a 96-well microtiter plate containing broth medium.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
The microtiter plate is incubated at a controlled temperature (typically 35-37°C) for 18-24 hours.
4. Determination of MIC:
-
Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the antibiotic in a well that shows no visible growth.
Clinical Trial Protocol for Complicated Urinary Tract Infections (cUTI)
The following provides a generalized protocol based on a representative clinical trial comparing levofloxacin and ciprofloxacin for cUTI.[11][17][18]
1. Study Design:
-
A multicenter, double-blind, randomized, non-inferiority trial design is employed.
2. Patient Population:
-
Adult patients with a clinical diagnosis of cUTI or acute pyelonephritis, confirmed by a urine culture with a pathogen count of ≥10^5 CFU/mL.
3. Treatment Arms:
-
Investigational Arm: Levofloxacin 750 mg administered intravenously or orally once daily for 5 days.
-
Comparator Arm: Ciprofloxacin 400 mg intravenously and/or 500 mg orally twice daily for 10 days.
4. Blinding:
-
To maintain blinding, patients in the 5-day treatment arm receive a placebo for the remaining 5 days. Intravenous infusions are covered to conceal the identity of the drug.
5. Efficacy Endpoints:
-
Primary Endpoint: Microbiological eradication of the baseline pathogen at the test-of-cure visit.
-
Secondary Endpoints: Clinical success (resolution or improvement of signs and symptoms), and safety and tolerability.
6. Statistical Analysis:
-
The primary analysis is a non-inferiority comparison of the microbiological eradication rates between the two treatment arms.
Visualizing Mechanisms and Workflows
Fluoroquinolone Mechanism of Action
Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[19][20] These enzymes are critical for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[1][2]
Caption: Fluoroquinolone Mechanism of Action.
Experimental Workflow for Antibiotic Susceptibility Testing
The process of determining an antibiotic's efficacy in the laboratory follows a standardized workflow to ensure reproducibility and accuracy of the results. The following diagram illustrates a typical workflow for antimicrobial susceptibility testing (AST).[21]
Caption: Antibiotic Susceptibility Testing Workflow.
Conclusion
Newer-generation fluoroquinolones represent a significant therapeutic advancement over ciprofloxacin, particularly in their enhanced coverage of Gram-positive and atypical respiratory pathogens, as well as some resistant strains. While ciprofloxacin maintains its utility against many Gram-negative organisms, the improved pharmacokinetic profiles and expanded spectrum of activity of agents like levofloxacin, moxifloxacin, gemifloxacin, and delafloxacin offer valuable alternatives in various clinical settings. The choice of a specific fluoroquinolone should be guided by the suspected or confirmed pathogen, local resistance patterns, and the specific clinical indication. Continued research and surveillance are essential to optimize the use of these important antimicrobial agents and preserve their efficacy for the future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Comparative in vitro activity of gemifloxacin, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences between two new quinolones (gemifloxacin and trovafloxacin) and ciprofloxacin in their concentration-dependent killing of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of In Vitro Susceptibility of Delafloxacin with Ciprofloxacin, Moxifloxacin, and Other Comparator Antimicrobials against Isolates of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to Selection of Fluoroquinolones in Patients with Lower Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Print Article | Clinical Medicine & Research [clinmedres.org]
- 11. A double-blind, randomized comparison of levofloxacin 750 mg once-daily for five days with ciprofloxacin 400/500 mg twice-daily for 10 days for the treatment of complicated urinary tract infections and acute pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urologytimes.com [urologytimes.com]
- 13. Treatment of community-acquired pneumonia with moxifloxacin: a meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of oral gemifloxacin for the empirical treatment of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. NCT00210886 - A Multicenter, Double-blind, Randomized Study to Compare the Efficacy and Safety of Levofloxacin 750 mg Once Daily for Five Days Versus Ciprofloxacin Twice Daily for Ten Days in the Treatment of Complicated Urinary Tract Infection and Acute Pyelonephritis. - The YODA Project [yoda.yale.edu]
- 19. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 20. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 21. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Quinolone Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of quinolone antibiotics in various matrices are crucial for ensuring food safety, monitoring environmental contamination, and supporting pharmaceutical research. Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, instruments, or even between different analytical techniques.[1] This guide provides a comparative overview of the principal analytical techniques for quinolone detection, focusing on their performance characteristics and supported by experimental data.
Overview of Analytical Techniques
Several analytical methods are employed for the determination of quinolone residues, each with its own set of advantages and limitations.[2][3] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most common instrumental techniques.[4][5] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid screening alternative.[6][7]
The choice of method often depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix complexity, and throughput.[8] For instance, while HPLC with UV or fluorescence detection can be effective, mass spectrometry (MS) detection offers superior sensitivity and selectivity, making it the gold standard for trace analysis and confirmation.[8][9]
Comparative Performance of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters. The following tables summarize the quantitative data for different methods used in quinolone detection, providing a basis for objective comparison.
Table 1: Performance of HPLC and UPLC Methods with Mass Spectrometry Detection
| Method | Analyte(s) | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD %) |
| UPLC-MS/MS [6] | 26 Quinolones | Poultry Feathers | ≥ 0.992 | 0.12–1.31 µg/kg | 0.96–2.60 µg/kg | 78.9–110 | < 13.7 |
| LC-MS/MS [10] | 18 Quinolones | Milk, Chicken, Pork, Fish, Shrimp | Not Specified | CCα: 0.18–0.68 ng/g | CCβ: 0.24–0.96 ng/g | Not Specified | Not Specified |
| LC-MS/MS [11] | Multiple AQ congeners | Bacterial cell culture, Lung tissue | Not Specified | Not Specified | LLOQ QC samples: 94.6-107.3% of nominal (intraday) | 94.6-107.3 (intraday), 94.9-110.8 (interday) | LLOQ QC: 14.6-2.7 (intraday), 13.6-5.3 (interday) |
| LC-MS/MS [12] | 11 Quinolones | Bovine Liver | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| LC-MS/MS [13] | 8 Quinolones | Bovine muscle, milk, aquaculture products | Not Specified | Not Specified | Lower than CE-DAD, similar to HPLC-FLD, higher than some other LC-MS/MS methods | Not Specified | Not Specified |
LOD: Limit of Detection, LOQ: Limit of Quantification, LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation, CCα: Decision Limit, CCβ: Detection Capability
Table 2: Performance of HPLC Methods with Fluorescence and UV Detection
| Method | Analyte(s) | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD %) |
| HPLC-FLD [14] | 11 Quinolones | Milk | Not Specified | Not Specified | Dynamic range: 30-150 µg/kg (danofloxacin), 50-250 µg/kg (flumequine), 100-500 µg/kg (others) | 79.3–99.1 | 2.6–7.4 |
| LC/FD [15] | Quinolones | Animal tissue | > 0.9991 | 0.01–0.05 mg/kg (decision limit) | 0.025–0.150 mg/kg | 85.8–109.8 | < 14.0 |
| HPLC-UV [9] | Quinolones | Milk | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
FLD: Fluorescence Detection, UV: Ultraviolet Detection
Table 3: Performance of Immunoassay Methods
| Method | Analyte(s) | Matrix | Linearity (IC₅₀) | LOD | LOQ | Recovery (%) |
| ciELISA [16] | 24 Quinolones | Not Specified | 10.3 ng/mL (Pazufloxacin) | 0.45–15.16 ng/mL | 2.9 ng/mL (Pazufloxacin) | Not Specified |
| icELISA [7] | Ciprofloxacin, Norfloxacin, Enrofloxacin | Chicken and Pork | Not Specified | Not Specified | Not Specified | 86.65–112.71 (Chicken), 84.24–117.22 (Pork) |
| DC-ELISA [17] | 13 Fluoroquinolones & 22 Sulfonamides | Milk | 1.4 µg/L (CIP), 6.2 µg/L (SM₂) | 2.4 ng/mL (Fluoroquinolones) | Not Specified | Not Specified |
ciELISA: competitive indirect Enzyme-Linked Immunosorbent Assay, icELISA: indirect competitive Enzyme-Linked Immunosorbent Assay, DC-ELISA: Dual-Colorimetric Enzyme-Linked Immunosorbent Assay, IC₅₀: Half-maximal inhibitory concentration, CIP: Ciprofloxacin, SM₂: Sulfamethazine
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for common techniques.
Sample Preparation: QuEChERS for Bovine Liver (LC-MS/MS)[12]
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular sample preparation approach.
-
Homogenization: Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.
-
Extraction: Add buffered aqueous solution and 5% formic acid in acetonitrile.
-
Partitioning: Add salts to induce phase separation.
-
Cleanup: Transfer the acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing sorbents to remove matrix interferences.
-
Analysis: The clear supernatant is then ready for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction for Milk (HPLC-FLD)[14]
Solid-Phase Extraction (SPE) is a common technique for cleanup and concentration of analytes.
-
Deproteinization: Weigh 1 g of milk sample and add 15 mL of 10% trichloroacetic acid in acetonitrile. Vortex and sonicate.
-
Centrifugation: Centrifuge the mixture at 5,000 rpm for 10 minutes at 4 °C.
-
SPE Cleanup:
-
Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol and then water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 10% methanol in water.
-
Dry the cartridge under vacuum.
-
-
Elution: Elute the quinolones with methanol.
-
Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.
Immunoassay Protocol: Indirect Competitive ELISA[7]
-
Coating: Coat a microtiter plate with a quinolone-protein conjugate (coating antigen).
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Competition: Add the sample (containing the target quinolone) and a specific antibody to the wells. The free quinolone in the sample competes with the coating antigen for binding to the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Secondary Antibody: Add a secondary antibody conjugated to an enzyme that binds to the primary antibody.
-
Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.
-
Measurement: Measure the absorbance of the colored product. The color intensity is inversely proportional to the concentration of the quinolone in the sample.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for analytical method validation and the logical process of method selection.
Caption: General workflow for analytical method validation and cross-validation.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of IgY-Based Indirect Competitive ELISA for the Detection of Fluoroquinolone Residues in Chicken and Pork Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 9. benchchem.com [benchchem.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilrom.ro [agilrom.ro]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-Chloro-8-fluoroquinoline: A Guide for Laboratory Professionals
For immediate reference, 4-Chloro-8-fluoroquinoline should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides comprehensive procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn. This is critical to minimize exposure risks.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or chemical fume hood | --- |
Waste Identification and Segregation
Proper identification and segregation of waste streams are the first steps in compliant disposal.
-
Waste Identification : All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be classified as hazardous waste.
-
Segregation : To prevent dangerous reactions, do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1] It is best practice to collect halogenated and non-halogenated solvent wastes separately.
Step-by-Step Disposal Procedure
Follow these steps for the collection and disposal of this compound waste:
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for hazardous waste. The container must have a secure, tight-fitting lid.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Waste Collection :
-
Solid Waste : Carefully place solid this compound and any contaminated disposable items directly into the labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing the compound in a designated liquid hazardous waste container.
-
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. The primary recommended method of disposal is incineration in a permitted hazardous waste incinerator.
Accidental Release Measures
In the event of a spill, adhere to the following procedures:
-
Personal Precautions : Ensure you are wearing the appropriate PPE. Avoid breathing dust or vapors.
-
Environmental Precautions : Prevent the spill from entering drains or waterways.
-
Containment and Cleaning : For solid spills, sweep up the material and place it into the designated hazardous waste container. For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in the hazardous waste container.
Experimental Protocols: Neutralization (General Principles)
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-8-fluoroquinoline
Essential protocols for the safe handling, use, and disposal of 4-Chloro-8-fluoroquinoline, ensuring the protection of laboratory personnel and the integrity of research.
For researchers and scientists in the fast-paced field of drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, a key building block in modern medicinal chemistry. Adherence to these protocols will mitigate risks and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on available safety data for the compound and its close analogs, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Ingestion of similar compounds is considered harmful.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards). A face shield is required when there is a risk of splashing.[2][3] | Protects against splashes and airborne particles, preventing serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (disposable nitrile gloves are suitable for short-term protection).[3] Impervious laboratory coat, fully buttoned.[2][3] Closed-toe shoes and long pants are mandatory.[3] | Prevents skin contact, which can cause irritation.[4][5] Contaminated clothing should be removed and washed before reuse.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[2] | Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[1][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and efficiency. The following step-by-step guide outlines the key procedures.
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key stages of handling this compound.
Step-by-Step Protocol:
-
Preparation and Precaution:
-
Handling the Solid Compound:
-
In Case of Accidental Release:
-
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5]
-
In Case of Eye Contact: Immediately rinse with water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical help.[2]
-
Disposal Plan
Proper disposal is a critical step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Collect all solid residues and contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal Procedure: Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[2][5] This should be handled by a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[5]
References
- 1. 4-クロロ-8-フルオロキノリン | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. This compound, 5G | Labscoop [labscoop.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
